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Core Science & Biosynthesis

Foundational

Advanced Synthetic Applications and Physicochemical Profiling of 2,3-Dichloroprop-2-en-1-amine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In the landscape of modern drug discovery and complex orga...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the landscape of modern drug discovery and complex organic synthesis, the demand for versatile, multi-functional building blocks is paramount. 2,3-Dichloroprop-2-en-1-amine (CAS: 100704-14-1) emerges as a highly strategic synthon [1]. Characterized by an allylic amine motif integrated directly into a 1,2-dichloroalkene system, this molecule provides orthogonal reactivity centers. This whitepaper delivers an in-depth technical analysis of its physicochemical profile, its mechanistic behavior in transition-metal catalysis, and field-validated protocols for its application in synthesizing conformationally restricted heterocycles.

Physicochemical Profiling & Structural Significance

Understanding the physical and chemical nature of 2,3-dichloroprop-2-en-1-amine is the foundation of effective synthetic planning. The molecule features a primary amine that confers basicity and nucleophilicity, juxtaposed against vinylic chlorides that present electrophilic sites requiring catalytic activation[2].

Molecular & Physical Properties

The following table summarizes the core identifiers and physical properties of the compound, essential for stoichiometric calculations and analytical tracking.

PropertyValue
Chemical Name 2,3-dichloroprop-2-en-1-amine
CAS Number 100704-14-1
EC Number 192-737-0
Molecular Formula C3H5Cl2N
Molecular Weight 125.98 Da
Structural Motif Allylic amine, 1,2-dichloroalkene
Reactivity & Mechanistic Pathways

The strategic value of 2,3-dichloroprop-2-en-1-amine lies in the differential reactivity of its functional groups:

  • Amine Nucleophilicity: The primary amine is highly reactive and prone to oxidation or competitive coordination with transition-metal catalysts. Therefore, N-protection (e.g., using Boc anhydride or Benzyl chloroformate) is a mandatory first step to prevent catalyst poisoning.

  • Regioselective Electrophilicity: Once protected, the 1,2-dichloroalkene moiety becomes the focal point. The C3-chlorine (terminal) is sterically more accessible and electronically favored for oxidative addition by Palladium(0) species compared to the internal C2-chlorine. This disparity enables highly regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing chemists to functionalize the C3 position while preserving the C2-chloride for downstream cyclization or secondary coupling.

Reactivity A 2,3-Dichloroprop-2-en-1-amine B Amine Protection (Boc2O, Et3N) A->B  Step 1 C N-Boc Derivative B->C D Pd-Catalyzed Cross-Coupling C->D  Step 2 (Ar-B(OH)2) E C3-Functionalized Allylic Amine D->E

Figure 1: Divergent synthetic pathway for the functionalization of 2,3-dichloroprop-2-en-1-amine.

Experimental Methodologies

To harness the potential of this building block, rigorous experimental controls must be maintained. Below is a self-validating protocol for the regioselective C3-functionalization of the protected amine.

Protocol: Regioselective C3-Suzuki-Miyaura Coupling

Objective: Functionalize the C3 position of N-Boc-2,3-dichloroprop-2-en-1-amine with an aryl group while strictly preserving the C2-chloride.

Reagents:

  • N-Boc-2,3-dichloroprop-2-en-1-amine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Procedure & Causality:

  • Reaction Setup & Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the N-Boc-protected substrate, arylboronic acid, and K₃PO₄.

    • Causality: Solid reagents are added first to allow for efficient evacuation and backfilling with Argon (repeated 3x). Removing atmospheric oxygen is critical to prevent the oxidative deactivation of the Pd(0) active catalyst into an inactive Pd(II) state.

  • Solvent Introduction: Add the 1,4-Dioxane/H₂O mixture via syringe. Sparge the solution with Argon for 15 minutes prior to catalyst addition.

    • Causality: Water is essential to dissolve the phosphate base and accelerate the transmetalation step of the boronic acid. Sparging ensures the solvent matrix is fully deoxygenated.

  • Catalyst Addition & Thermal Activation: Quickly add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the flask and heat to 80°C.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the Palladium center. This spatial arrangement dramatically accelerates the reductive elimination step—which is often the rate-limiting bottleneck in cross-couplings involving electron-rich vinylic halides.

  • Monitoring (Self-Validation System): Monitor the reaction via TLC (Hexanes/EtOAc 8:2) and LC-MS. The disappearance of the starting material and the emergence of a higher-mass product peak confirm successful C3-coupling without C2-overreaction.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Protocol S1 1. Inert Atmosphere Setup (Schlenk line, Argon) S2 2. Reagent Charging (Substrate, Pd cat., Base) S1->S2 S3 3. Solvent Addition (Degassed 1,4-Dioxane/H2O) S2->S3 S4 4. Thermal Activation (80°C for 12 hours) S3->S4 S5 5. Aqueous Workup & Chromatography S4->S5

Figure 2: Standardized workflow for Pd-catalyzed reactions involving vinylic chlorides.

Safety, Handling, and Regulatory Compliance

Due to the presence of the primary amine and the halogenated alkene, 2,3-dichloroprop-2-en-1-amine presents significant handling risks that must be mitigated through strict Environmental, Health, and Safety (EHS) protocols[1].

GHS Hazard Classifications
Hazard ClassCategoryH-CodeDescription
Flammable Liquid 4H227Combustible liquid
Acute Toxicity 4H302+H312+H332Harmful if swallowed, in contact with skin, or inhaled
Skin Corrosion 1BH314Causes severe skin burns and eye damage
STOT SE 3H336May cause drowsiness or dizziness
Mitigation Strategies

Because the compound is a Category 1B Skin Corrosive, all manipulations must occur within a certified fume hood. The use of heavy-duty nitrile or neoprene gloves, alongside a face shield, is mandatory to prevent dermal exposure. Furthermore, its classification as a combustible liquid (H227) necessitates storage under an inert atmosphere (Argon/N₂) at temperatures below 4°C, strictly isolated from strong oxidizing agents.

HazardMitigation H1 H314: Skin Corr. 1B M1 Fume Hood & Heavy PPE H1->M1 H2 H227: Flam. Liq. 4 M2 M2 H2->M2 H3 H336: STOT SE 3 M3 Active Ventilation H3->M3

Figure 3: Mapping GHS hazard classifications to required laboratory mitigation strategies.

References

  • NextSDS. "2,3-dichloroprop-2-en-1-amine — Chemical Substance Information". NextSDS Database. [Link]

  • Chem-Space. "2,3-dichloroprop-2-en-1-amine - C3H5Cl2N". Chem-Space Catalog. [Link]

Exploratory

Electronic Properties and Bonding in 2,3-Dichloroallylamine: A Technical Guide for Physicochemical Profiling

Executive Summary The functionalization of aliphatic amines with halogenated vinylic systems represents a powerful strategy in modern drug design. 2,3-Dichloroallylamine (IUPAC: 2,3-dichloroprop-2-en-1-amine; CAS: 100704...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of aliphatic amines with halogenated vinylic systems represents a powerful strategy in modern drug design. 2,3-Dichloroallylamine (IUPAC: 2,3-dichloroprop-2-en-1-amine; CAS: 100704-14-1)[1] is a highly specialized structural motif. While unsubstituted allylamines are well-known pharmacophores—most notably serving as squalene epoxidase inhibitors in antifungal therapeutics—the introduction of two chlorine atoms at the C2 and C3 positions drastically alters the molecule's stereoelectronic landscape.

This whitepaper provides an in-depth analysis of the electronic properties, bonding characteristics, and predictive physicochemical behavior of 2,3-dichloroallylamine. Furthermore, it establishes self-validating experimental protocols for evaluating its key pharmacokinetic parameters, specifically pKa and lipophilicity, which are critical for researchers and drug development professionals.

Structural and Electronic Profiling

Orbital Hybridization and Bonding Mechanics

In 2,3-dichloroallylamine ( CHCl=CCl−CH2​−NH2​ ), the molecular backbone consists of an sp2 -hybridized alkene conjugated with two highly electronegative chlorine atoms, linked via an sp3 -hybridized methylene bridge to a primary amine.

The C−Cl bonds are inherently polar covalent. The vinylic chlorines exert two competing electronic effects on the π -system:

  • Inductive Effect (-I): The high electronegativity of chlorine withdraws electron density from the carbon skeleton through the σ -bond framework.

  • Mesomeric Effect (+M): The lone pairs on the chlorine atoms can theoretically delocalize into the C=C π∗ antibonding orbital.

In halogenated alkenes, the -I effect strongly dominates the +M effect . Consequently, the C=C double bond becomes electron-deficient (electrophilic) compared to a standard allyl group.

Modulation of Amine Basicity (pKa)

The basicity of an amine is dictated by the availability of the nitrogen's lone pair to accept a proton. Unsubstituted 2[2], existing almost entirely in its cationic form at physiological pH (7.4)[3].

However, in 2,3-dichloroallylamine, the strong electron-withdrawing inductive effect (-I) of the dichlorovinyl group propagates through the C1 methylene bridge. This reduces the electron density on the nitrogen atom, destabilizing the conjugate acid and effectively lowering the pKa . We predict the pKa of 2,3-dichloroallylamine to shift downward to approximately 7.5–8.5. This is a critical pharmacological advantage: a lower pKa increases the fraction of the neutral, unprotonated species at pH 7.4, thereby enhancing passive membrane permeability and blood-brain barrier (BBB) penetration.

Computational Evaluation (HOMO/LUMO)

To rigorously evaluate these electronic properties, quantum chemical computational methods such as 4[4] are employed.

  • HOMO (Highest Occupied Molecular Orbital): Primarily localized on the nitrogen lone pair, but with reduced energy (higher ionization potential) due to the -I effect of the chlorines.

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized across the C=C−Cl

    π -system, rendering the alkene highly susceptible to nucleophilic attack compared to an unhalogenated allylamine.

G A 2,3-Dichloroallylamine (Pharmacophore) B Vinylic Chlorine Substitution (-I > +M effects) A->B C Electron Withdrawal from C=C and C-N bonds B->C D Decreased Amine pKa (~7.5 - 8.5) C->D E Increased Lipophilicity (Higher LogP) C->E F Enhanced Membrane Permeability at pH 7.4 D->F E->F

Mechanistic pathway detailing how vinylic chlorination modulates pharmacokinetics.

Quantitative Data Summary

The following table synthesizes the established physicochemical properties of the parent allylamine against the computationally predicted and structurally derived properties of 2,3-dichloroallylamine.

Physicochemical ParameterAllylamine (Unsubstituted)2,3-Dichloroallylamine (Predicted/Derived)Causality / Structural Driver
Molecular Weight 57.10 g/mol [2]125.98 g/mol [1]Addition of two Cl atoms (approx. 35.5 g/mol each).
pKa (Conjugate Acid) 9.49 - 9.7[2][3]~ 7.5 - 8.5Strong inductive (-I) electron withdrawal by vinylic chlorines.
Lipophilicity (LogP) ~ 0.1[3]~ 1.8 - 2.5Halogenation significantly increases molar volume and hydrophobicity.
Physical State (R.T.) Colorless Liquid[2]Viscous Liquid / Low-Melting SolidIncreased molecular weight and enhanced dipole-dipole interactions.
Nucleophilicity (Amine) HighModerateReduced electron density on the nitrogen lone pair.

Self-Validating Experimental Protocols

To empirically validate the electronic and physical properties of 2,3-dichloroallylamine, rigorous, self-validating workflows must be employed. Relying on a single analytical method can introduce bias; therefore, orthogonal validation is built into the following protocols.

Protocol 1: pKa Determination via Orthogonal FT-IR and Potentiometric Titration

Causality: Standard potentiometric titration can sometimes yield unstable readings for highly lipophilic or volatile amines. Coupling potentiometry with5[5], providing a self-validating molecular readout.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2,3-dichloroallylamine hydrochloride in a 0.15 M NaCl aqueous solution to achieve a 10 mM analyte concentration. Reasoning: The NaCl background maintains a constant ionic strength, preventing activity coefficient fluctuations during titration.

  • System Calibration: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0). Purge the titration vessel with nitrogen gas to prevent CO2​ absorption, which would artificially lower the pH.

  • Titration Execution: Gradually add 0.1 M NaOH in 0.05 mL increments. Record the pH after equilibrium is reached for each addition.

  • Spectral Acquisition: Simultaneously, route the solution through an ATR FT-IR flow cell. At each pH increment, acquire the IR spectrum (resolution 4 cm−1 , 64 scans).

  • Data Extraction: Track the intensity decrease of the diagnostic δ(NH3+​) bending vibration band (typically around 1500–1600 cm−1 ). Calculate the dissociation degree ( αIR​ ) from the normalized band area.

  • Mathematical Fitting: Plot the measured pH versus αIR​ . Fit the curve using the modified Henderson-Hasselbalch equation: pH=pKa+Blog(αIR​/(1−αIR​)) to extract the precise pKa value[5].

G S1 Prepare 10mM Analyte in 0.15M NaCl S2 In Situ ATR FT-IR & Potentiometric Titration S1->S2 S3 Monitor δ(NH3+) Band Decrease S2->S3 S4 Plot pH vs. α_IR (Dissociation Degree) S3->S4 S5 Henderson-Hasselbalch Fitting S4->S5

Self-validating ATR FT-IR and potentiometric titration workflow for pKa evaluation.

Protocol 2: Lipophilicity (LogP) via Microscale Shake-Flask and LC-MS

Causality: 6[6]. Because 2,3-dichloroallylamine is highly functionalized, computational LogP predictions can carry high error margins. A physical shake-flask method coupled with LC-MS ensures high-sensitivity quantification and verifies mass balance (self-validation).

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir 1-octanol and aqueous phosphate buffer (pH 7.4) together for 24 hours at 25°C to ensure mutual saturation. Separate the phases.

  • Analyte Spiking: Prepare a 1 mM stock solution of 2,3-dichloroallylamine in DMSO. Spike 10 µL of this stock into a 2 mL glass vial containing 1 mL of the saturated buffer and 1 mL of the saturated octanol.

  • Partitioning: Seal the vial and agitate on a mechanical shaker at 300 RPM for 1 hour at a strictly controlled 25°C. Reasoning: Temperature control is critical as partitioning is a thermodynamically driven equilibrium.

  • Phase Separation: Centrifuge the vial at 3000 RPM for 15 minutes to break any micro-emulsions and ensure a sharp phase boundary.

  • LC-MS/MS Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute appropriately and inject into an LC-MS/MS system. Use Multiple Reaction Monitoring (MRM) to quantify the exact concentration of the amine in both phases.

  • Calculation & Validation: Calculate LogP=log10​([Analyte]octanol​/[Analyte]water​) . Validate the assay by ensuring the sum of the moles in both phases equals the initial spiked amount (mass balance > 95%).

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7853, Allylamine.
  • Wikipedia, The Free Encyclopedia.
  • Applied Spectroscopy. 2024 Jan;78(1):56-66.
  • ResearchGate. Physicochemical properties in drug discovery.
  • National Institutes of Health (PMC). Computational evaluation of amine properties.
  • NextSDS Chemical Database. CAS 100704-14-1.

Sources

Foundational

Unlocking the Synthetic Potential of 2,3-Dichloroprop-2-en-1-amine: Mechanisms, Reactivity, and Applications in Advanced Organic Synthesis

Executive Summary In the landscape of advanced organic synthesis, polyfunctional building blocks are highly sought after for their ability to rapidly generate molecular complexity. 2,3-Dichloroprop-2-en-1-amine (CAS: 100...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced organic synthesis, polyfunctional building blocks are highly sought after for their ability to rapidly generate molecular complexity. 2,3-Dichloroprop-2-en-1-amine (CAS: 100704-14-1), commonly referred to as 2,3-dichloroallylamine, represents a uniquely versatile scaffold. Characterized by a primary allylic amine and a 1,2-dichloroalkene moiety, this compound serves as a trifunctional linchpin in the synthesis of complex heterocycles, peptidomimetics, and novel pharmaceutical intermediates.

Allylamines are already established as versatile building blocks in the synthesis of various naturally occurring products and pharmaceuticals [1]. However, the incorporation of the 1,2-dichloroalkene motif introduces orthogonal reactivity vectors. The presence of vinylic chlorides in a backbone structure significantly enhances the reactivity of the adjacent carbon-carbon double bond, enabling diverse chemical modifications such as selective transition-metal-catalyzed cross-coupling and controlled elimination reactions[3].

This whitepaper provides an in-depth mechanistic analysis of 2,3-dichloroprop-2-en-1-amine, detailing its regioselective reactivity, providing self-validating experimental protocols, and outlining its optimal use in modern synthetic workflows.

Structural and Electronic Profiling

The synthetic utility of 2,3-dichloroprop-2-en-1-amine stems from the differential reactivity of its three primary functional sites:

  • The Primary Amine (C1): Acts as a classical nucleophile, capable of amidation, reductive amination, or acting as an internal nucleophile for heterocycle annulation.

  • The Internal Vinylic Chloride (C2): Sterically hindered and electronically deactivated by the adjacent allylic system.

  • The Terminal Vinylic Chloride (C3): Less sterically hindered, making it the kinetically favored site for oxidative addition by low-valent transition metals.

Mechanistic Divergence

The molecule can be directed down three distinct synthetic pathways depending on the reagent environment. Transition-metal catalysis exploits the C3-Cl bond, strong non-nucleophilic bases exploit the acidic C3-proton to drive elimination, and bis-nucleophiles leverage the amine and C2-Cl for annulation.

Pathways SM 2,3-Dichloroprop-2-en-1-amine CrossCoupling Pd-Catalyzed Cross-Coupling SM->CrossCoupling Pd(0), R-B(OH)2 Elimination Base-Promoted Elimination SM->Elimination LDA, -78 °C Annulation Heterocyclic Annulation SM->Annulation Bis-nucleophiles Prod1 C3-Substituted 2-Chloroallylamine CrossCoupling->Prod1 Prod2 3-Chloropropargylamine Elimination->Prod2 Prod3 Nitrogen Heterocycles Annulation->Prod3

Divergent synthetic pathways of 2,3-dichloroprop-2-en-1-amine.

Core Mechanisms of Action

Pathway A: Regioselective Palladium-Catalyzed Cross-Coupling

Vinylic chlorides are traditionally sluggish in cross-coupling reactions compared to their bromide or iodide counterparts. However, the use of electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos) facilitates the oxidative addition of Pd(0) into the C-Cl bond.

In 2,3-dichloroprop-2-en-1-amine, the C3 position is highly regioselective for coupling. The terminal C3-Cl bond is more accessible to the bulky Pd-ligand complex than the internal C2-Cl bond. Furthermore, studies on 1,2-dichloroethylenes suggest that vinylic chloride atoms favor specific organopalladium intermediates that stabilize the transition state at the less hindered carbon [2].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Regioselective at C3-Cl) Pd0->OxAdd Substrate TransMet Transmetalation (R-B(OH)2) OxAdd->TransMet Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) Product C3-Coupled Product RedElim->Product

Pd-catalyzed cross-coupling cycle emphasizing C3 regioselectivity.

Pathway B: Base-Promoted Dehydrohalogenation

Treating 2,3-dichloroprop-2-en-1-amine with a strong, sterically hindered base triggers an E2 elimination. The base selectively deprotonates the vinylic proton at C3 (which is rendered acidic by the adjacent chlorine and sp2 hybridization). Subsequent anti-periplanar expulsion of the C2 chloride yields a highly valuable 3-chloropropargylamine derivative. This alkyne can subsequently undergo Sonogashira coupling or click chemistry.

Quantitative Data & Reactivity Metrics

The following table summarizes the comparative reactivity metrics of N-protected 2,3-dichloroprop-2-en-1-amine across various synthetic transformations.

Reaction PathwayCatalyst / ReagentsTarget Bond / SiteTypical YieldRegioselectivity (C3:C2)
Suzuki-Miyaura Pd₂(dba)₃, XPhos, K₃PO₄C3–Cl75–85%>95:5
Sonogashira Pd(PPh₃)₄, CuI, Et₃NC3–Cl60–70%85:15
Elimination LDA, THF (-78 °C)C3–H, C2–Cl80–90%N/A (Alkyne formed)
Annulation Bis-nucleophiles, HeatC1–N, C2–Cl50–65%N/A

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols have been designed with explicit causality—explaining why specific reagents and conditions are mandated.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at C3

Objective: Synthesize (Z)-3-aryl-2-chloroprop-2-en-1-amine derivatives.

  • Amine Protection (Critical Step): Action: React 2,3-dichloroprop-2-en-1-amine with Boc₂O and Et₃N in DCM to yield the N-Boc derivative. Causality: Unprotected primary amines coordinate strongly to the palladium center, leading to irreversible catalyst poisoning and off-target amination (Buchwald-Hartwig type side reactions).

  • Catalyst Activation: Action: In a rigorously degassed Schlenk flask, combine 0.02 eq Pd₂(dba)₃ and 0.08 eq XPhos. Causality: XPhos is selected because its electron-rich, biaryl phosphine structure accelerates the traditionally sluggish oxidative addition into the vinylic C-Cl bond, while its steric bulk promotes efficient reductive elimination.

  • Coupling Reaction: Action: Add 1.0 eq of the N-Boc substrate, 1.2 eq of arylboronic acid, and 2.0 eq of anhydrous K₃PO₄. Dissolve in a 10:1 mixture of Toluene/H₂O. Heat to 90 °C for 12 hours. Causality: K₃PO₄ is utilized as a mild base. Stronger bases (e.g., NaOtBu) would induce premature dehydrohalogenation of the substrate, degrading the yield. The trace water is essential to activate the boronic acid via the formation of a reactive boronate complex.

  • Workup: Action: Quench with water, extract with EtOAc, and purify via flash chromatography.

Protocol 2: Synthesis of 3-Chloropropargylamine via Dehydrohalogenation

Objective: Access terminal chloroalkynes for click-chemistry applications.

  • System Preparation: Action: Purge a round-bottom flask with Argon and add the N-Boc-2,3-dichloroprop-2-en-1-amine dissolved in anhydrous THF.

  • Cryogenic Base Addition: Action: Cool the system to -78 °C using a dry ice/acetone bath. Dropwise, add 2.2 eq of Lithium diisopropylamide (LDA). Causality: LDA is utilized due to its high basicity and significant steric bulk. A less bulky base (such as n-BuLi) would act as a nucleophile, attacking the allylic carbon or undergoing halogen-metal exchange at the vinylic chloride. Cryogenic temperatures strictly control the kinetics of the deprotonation, preventing uncontrolled polymerization of the highly reactive chloroalkyne intermediate.

  • Elimination & Quench: Action: Stir at -78 °C for 2 hours, then slowly warm to 0 °C. Quench with saturated aqueous NH₄Cl. Causality: Warming to 0 °C provides the necessary thermal energy to complete the anti-periplanar E2 elimination of the C2-chloride. The mild acidic quench neutralizes excess LDA without degrading the acid-sensitive Boc group.

Conclusion

2,3-Dichloroprop-2-en-1-amine is far more than a simple chlorinated amine; it is a highly programmable synthetic module. By understanding the electronic disparities between its internal and terminal vinylic chlorides, chemists can deploy it in regioselective cross-couplings, or leverage its structural geometry for base-promoted alkyne synthesis. Strict adherence to protecting group strategies and appropriate ligand selection ensures these pathways remain high-yielding and self-validating.

References

  • Synthesis of chiral branched allylamines through dual photoredox/nickel catalysis Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Intermolecular Dehydrogenative Heck Reactions Chemical Reviews - ACS Publications URL:[Link]

  • Various Entries to Vinyl Chloride Derivatives and Their Applications in Total Synthesis of Natural Products ResearchGate (ChemInform) URL:[Link]

Exploratory

Structural Analysis of 2,3-Dichloroprop-2-en-1-amine Derivatives: A Multi-Modal Analytical Guide

Executive Summary The structural elucidation of highly functionalized small molecules requires a departure from routine analytical checking toward a rigorous, physics-based approach. As a Senior Application Scientist, I...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly functionalized small molecules requires a departure from routine analytical checking toward a rigorous, physics-based approach. As a Senior Application Scientist, I approach the characterization of 2,3-dichloroprop-2-en-1-amine (CAS 100704-14-1) derivatives not merely as a sequence of tests, but as a self-validating logical matrix. These compounds—characterized by a rigid, electron-deficient allylic system—serve as critical precursors in the synthesis of complex heterocycles and novel squalene epoxidase inhibitors analogous to [1].

This whitepaper provides an authoritative, step-by-step guide to the structural analysis of 2,3-dichloroallylamines, focusing on the causality behind experimental choices and the integration of Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Theoretical Framework: The 2,3-Dichloroallylic System

The core scaffold, Cl−CH=C(Cl)−CH2​−NH2​ , presents unique analytical challenges and opportunities. The two chlorine atoms exert strong inductive ( −I ) and mesomeric ( +M ) effects, significantly altering the electron density of the propene backbone.

  • Geometric Locking: The steric bulk of the chlorine atoms restricts rotation, locking the molecule into distinct E and Z configurations. Because biological targets (like fungal squalene epoxidase) are highly stereoselective, distinguishing between these isomers is paramount [2].

  • Isotopic Signatures: The natural abundance of 35Cl (~75%) and 37Cl (~25%) provides a built-in mathematical barcode for mass spectrometry.

  • Chemical Instability: The free amine is prone to degradation (e.g., intermolecular alkylation or dehydrohalogenation). Therefore, structural analysis is most reliably performed on the hydrochloride salt or N-protected derivatives.

Multi-Modal Analytical Workflow

To achieve absolute certainty in structural assignment, we employ a multi-modal workflow where each analytical technique cross-verifies the others.

Workflow Start 2,3-Dichloroallylamine Derivative NMR NMR Spectroscopy (1H, 13C, 2D NOESY) Start->NMR MS High-Resolution MS (Isotope Profiling) Start->MS IR FT-IR Spectroscopy (Functional Groups) Start->IR XRD X-Ray Crystallography (Absolute Configuration) Start->XRD Data Multi-Modal Data Integration NMR->Data MS->Data IR->Data XRD->Data Elucidation Complete Structural Elucidation Data->Elucidation

Fig 1. Multi-modal analytical workflow for the structural elucidation of allylamine derivatives.

High-Resolution Mass Spectrometry (HRMS)

HRMS is the first line of defense. The exact mass of the [M+H]+ ion for the 35Cl2​ isotopologue of the parent amine ( C3​H6​Cl2​N+ ) is m/z 125.9877. The presence of two chlorine atoms dictates a binomial isotopic expansion yielding a strictly defined cluster. Observing this exact ratio is a self-validating confirmation of the dichlorinated backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the spatial and electronic mapping of the molecule. The vinylic proton ( C3​−H ) is heavily deshielded by the geminal chlorine and the anisotropic effect of the double bond. The allylic protons ( C1​−H2​ ) typically appear as a doublet due to long-range allylic coupling ( 4JHH​ ) with the vinylic proton.

Isomer Isomer E/Z Isomer Differentiation NOESY 2D NOESY/ROESY (Spatial Proximity) Isomer->NOESY Shift 1H Chemical Shift (Anisotropic Effects) Isomer->Shift Coupling Allylic Coupling (4J_HH) Isomer->Coupling Z_Isomer Z-Isomer Confirmed NOESY->Z_Isomer E_Isomer E-Isomer Confirmed NOESY->E_Isomer Shift->Z_Isomer Shift->E_Isomer Coupling->Z_Isomer Coupling->E_Isomer

Fig 2. Logical decision matrix for determining the E/Z stereochemistry of the vinylic system.

Quantitative Data Synthesis

To facilitate rapid spectral interpretation, I have summarized the expected quantitative data for 2,3-dichloroprop-2-en-1-amine derivatives based on established [3] and empirical allylamine characterizations [4].

Table 1: Characteristic NMR Chemical Shifts ( CDCl3​ , 400 MHz)
NucleusPositionTypical Chemical Shift (ppm)MultiplicityCoupling Constant ( J )
1H C3​−H (Vinylic)6.20 - 6.80t or unresolved 4JHH​≈1.0−1.5 Hz
1H C1​−H2​ (Allylic)3.50 - 4.20d 4JHH​≈1.0−1.5 Hz
13C C3​ (Vinylic)115.0 - 120.0--
13C C2​ (Vinylic)125.0 - 132.0--
13C C1​ (Allylic)42.0 - 48.0--
Table 2: HRMS Isotopic Abundance for Cl2​ Derivatives
Ion TypeRelative Abundance (%)Diagnostic Meaning
M ( 35Cl , 35Cl )100.0Base peak of the cluster; confirms exact mass
M+2 ( 35Cl , 37Cl )~65.3Confirms the presence of the first chlorine
M+4 ( 37Cl , 37Cl )~10.6Confirms the presence of the second chlorine

Standardized Experimental Protocols

As a principle of E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), a protocol must be more than a recipe; it must explain why actions are taken and include internal checks to prevent false positives.

Protocol A: LC-HRMS Isotope Profiling

Objective: Confirm the molecular formula and the Cl2​ isotopic signature.

  • Sample Preparation: Dissolve 1.0 mg of the derivative in 1 mL of LC-MS grade Methanol. Dilute 1:100 in 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v).

    • Causality: The basic amine requires an acidic modifier (formic acid) to ensure complete protonation to the [M+H]+ species, thereby maximizing ionization efficiency in ESI+ mode.

  • Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute with a linear gradient of 5% to 95% Acetonitrile over 5 minutes.

    • Causality: This rapid gradient separates the target analyte from potential dehydrohalogenated degradation products before they enter the mass spectrometer source, preventing spectral convolution.

  • Acquisition: Operate the Q-TOF or Orbitrap in ESI+ mode. Set the mass range to m/z 50-500 with a resolution >30,000 FWHM.

  • Self-Validation Check: Extract the chromatogram for the exact mass. Integrate the M , M+2 , and M+4 peaks. The protocol is validated only if the peak area ratios strictly adhere to 100 : 65 : 11 ( ±2% ) and the mass error is <5 ppm. A mass match without the correct isotopic ratio invalidates the structural assignment.

Protocol B: 1D and 2D NMR Structural Elucidation

Objective: Map the carbon backbone and determine the E/Z configuration.

  • Sample Preparation: Dissolve 15-20 mg of the derivative in 0.6 mL of DMSO−d6​ (containing 0.03% v/v TMS).

    • Causality: While CDCl3​ is standard, free 2,3-dichloroallylamines can be unstable in it. DMSO−d6​ stabilizes the hydrochloride salt form via strong hydrogen bonding and allows observation of the NH3+​ protons, which would otherwise exchange rapidly in protic environments.

  • 1H NMR Acquisition: Acquire 16 scans with a relaxation delay ( D1​ ) of 2.0 seconds.

    • Causality: A sufficient D1​ ensures complete longitudinal relaxation of the vinylic proton, allowing for mathematically precise integration against the allylic protons.

  • 2D NOESY Acquisition: Acquire with a mixing time of 400 ms.

    • Causality: A 400 ms mixing time is the empirical sweet spot for observing the Nuclear Overhauser Effect (NOE) in small molecules ( <300 Da). It allows sufficient cross-relaxation between the allylic CH2​ protons and the vinylic proton without severe spin-diffusion artifacts.

  • Self-Validation Check: The integration of the allylic CH2​ must be exactly 2.00 relative to the vinylic CH (1.00). The presence of a NOESY cross-peak between C1​−H2​ and C3​−H definitively assigns the Z-isomer (spatial proximity), while its absence (coupled with correct integration and mass balance) assigns the E-isomer.

Conclusion

The structural analysis of 2,3-dichloroprop-2-en-1-amine derivatives demands a rigorous, multi-faceted approach. By combining the exact mass and isotopic fidelity of HRMS with the spatial resolution of 2D-NMR, researchers can confidently assign both the constitutional connectivity and the stereochemistry of these highly functionalized scaffolds. Adhering to the self-validating protocols outlined in this guide ensures that downstream applications—whether in agrochemical development or the synthesis of novel antifungals—are built upon an unshakeable analytical foundation.

References

  • Stutz, A., et al. "Allylamine derivatives: New class of synthetic antifungal agents inhibiting fungal squalene epoxidase." Science, 1984, 224(4654), 1239-1241. Available at:[Link]

  • Ghelfi, F., et al. "Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents." Molecules (MDPI), 2018, 23(3), 515. Available at:[Link]

  • NextSDS Chemical Database. "2,3-dichloroprop-2-en-1-amine — Chemical Substance Information (CAS 100704-14-1)." NextSDS, 2023. Available at: [Link][1]

  • Al-Ani, L., et al. "Lysinibacillus Isolate MK212927: A Natural Producer of Allylamine Antifungal 'Terbinafine'." Antibiotics, 2020, 9(4), 163. Available at:[Link]

Sources

Foundational

Preliminary Investigation of 2,3-Dichloroallylamine Reactivity: A Bifunctional Scaffold for Advanced Molecular Assembly

Executive Summary 2,3-Dichloro-2-propen-1-amine (CAS 100704-14-1) is a highly versatile, polyfunctional building block. It features a primary amine and a 1,2-dichloroalkene moiety, offering three distinct sites for funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,3-Dichloro-2-propen-1-amine (CAS 100704-14-1) is a highly versatile, polyfunctional building block. It features a primary amine and a 1,2-dichloroalkene moiety, offering three distinct sites for functionalization. This technical guide outlines a preliminary investigation into its reactivity, establishing a self-validating framework for its use in complex molecule synthesis, particularly in the development of agrochemical safeners and pharmaceutical heterocycles.

Structural Analysis & Chemoselectivity Principles

The reactivity of 2,3-dichloroallylamine is governed by the electronic and steric differentiation of its functional groups. Understanding the causality behind these differences is critical for designing successful synthetic routes.

  • The Primary Amine: Highly nucleophilic, it is the most reactive site under ambient conditions. Left unprotected, it can coordinate to transition metal catalysts, leading to catalyst poisoning or unwanted competitive amination.

  • The Vinylic Chlorides (C2 and C3): The 2,3-dichloroalkene system presents a classic regioselectivity challenge. The C3 chloride is terminal, making it less sterically hindered and more susceptible to initial oxidative addition by low-valent palladium species. The C2 chloride is internal and electronically deactivated by the adjacent allylic system.

In agrochemical development, dichloroallylamine derivatives are frequently utilized as safeners to protect crops from herbicidal damage 1[1]. For advanced cross-coupling, masking the amine is a prerequisite to selectively functionalize the alkene, as demonstrated in related 1,2-dichlorovinyl systems 2[2].

Experimental Workflows & Protocols

To harness this scaffold, we employ a sequential functionalization strategy. Every protocol is designed as a self-validating system, ensuring that intermediate integrity is confirmed before proceeding.

Protocol 1: Chemoselective Amine Masking (N-Boc Protection)

Causality: tert-Butoxycarbonyl (Boc) protection is chosen because it is robust under basic cross-coupling conditions but easily cleaved under mild acidic conditions, allowing for late-stage intramolecular cyclization.

Methodology:

  • Initiation: Dissolve 2,3-dichloro-2-propen-1-amine (10.0 mmol, 1.0 equiv) in 25 mL of anhydrous dichloromethane (DCM) in a flame-dried flask at 0 °C.

  • Base Addition: Add triethylamine (15.0 mmol, 1.5 equiv) dropwise to neutralize the HCl salt (if applicable) and act as an acid scavenger.

  • Protection: Slowly add di-tert-butyl dicarbonate (Boc₂O, 11.0 mmol, 1.1 equiv). The slow addition prevents exothermic runaway.

  • Maturation: Remove the ice bath, allowing the reaction to stir at 20 °C for 4 hours.

  • Workup: Quench with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Validation Mechanism: TLC analysis (Hexanes/EtOAc 4:1) will show a complete shift of the starting material to a higher Rf spot. The absence of a primary amine is confirmed by a negative ninhydrin stain.

Protocol 2: Regioselective Suzuki-Miyaura Coupling at C3

Causality: Palladium-catalyzed cross-coupling of polyhalogenated alkenes requires precise ligand tuning. Bulky, electron-rich dialkylbiaryl phosphine ligands (like SPhos) accelerate the oxidative addition into the less hindered terminal C3-Cl bond while sterically inhibiting reaction at the internal C2-Cl bond, a principle validated in sequential palladium-catalyzed cross-couplings 3[3].

Methodology:

  • Preparation: In a Schlenk tube, combine N-Boc-2,3-dichloroallylamine (5.0 mmol, 1.0 equiv), phenylboronic acid (5.5 mmol, 1.1 equiv), and anhydrous K₃PO₄ (10.0 mmol, 2.0 equiv).

  • Catalyst Loading: Add Pd₂(dba)₃ (2.5 mol%) and SPhos (5.0 mol%) under a strict argon atmosphere to prevent catalyst oxidation.

  • Solvent Addition: Inject degassed THF/H₂O (10:1 v/v, 15 mL). The water is crucial for boronic acid activation via the formation of a reactive boronate complex.

  • Reaction: Heat the sealed tube to 65 °C for 12 hours with vigorous stirring.

  • Isolation: Cool to ambient temperature, dilute with ethyl acetate, and filter through a thin pad of Celite to remove palladium black. Purify via silica gel flash chromatography.

Validation Mechanism: ¹H NMR spectroscopy of the purified product will confirm the loss of the C3 vinylic proton (typically around 6.2-6.5 ppm) and the integration of five new aromatic protons, while the C2-Cl structural integrity is maintained.

Quantitative Data & Catalyst Optimization

The choice of the catalytic system drastically impacts the regioselectivity (C3 vs. C2 arylation). Table 1 summarizes the optimization data.

Table 1: Optimization of Regioselective Suzuki-Miyaura Coupling at C3

Catalyst SystemLigand TypeSolventTemp (°C)Yield (%)Regioselectivity (C3:C2)
Pd(PPh₃)₄Monodentate ArylToluene804585:15
Pd(dppf)Cl₂Bidentate ArylDioxane907895:5
Pd₂(dba)₃ / SPhos Bulky Biaryl THF/H₂O 65 92 >99:1

Mechanistic Pathway

The divergent functionalization relies on a highly ordered catalytic cycle. The diagram below maps the logical progression from the raw building block to a complex heterocyclic scaffold.

Pathway SM 2,3-Dichloro-2-propen-1-amine Prot N-Protected Intermediate SM->Prot Amine Masking OxAdd Pd(0) Oxidative Addition (Terminal C3-Cl) Prot->OxAdd Pd(0) Catalyst TransMet Transmetalation with Ar-B(OH)2 OxAdd->TransMet Base / Boronic Acid RedElim Reductive Elimination (C3-Arylated Product) TransMet->RedElim Cycl Intramolecular Amination (C2-Cl substitution) RedElim->Cycl Deprotection & Base

Figure 1. Divergent synthetic workflow and catalytic cycle for 2,3-dichloroallylamine functionalization.

References

  • Title: r-25788 - ChemBK Source: ChemBK URL
  • Title: Palladium-Catalyzed Modular Assembly of Electron-Rich Alkenes, Dienes, Trienes, and Enynes from (E)
  • Title: A Sequential Indium-Mediated Aldehyde Allylation/Palladium-Catalyzed Cross-Coupling Reaction in the Synthesis of 2-Deoxy-β-C-Aryl Glycosides Source: ACS Publications URL

Sources

Exploratory

Structural Characterization and Crystallographic Data Analysis of 2,3-Dichloroprop-2-en-1-amine Salts: A Technical Guide

Executive Summary 2,3-Dichloroprop-2-en-1-amine (CAS 100704-14-1) is a highly reactive, halogenated allylamine utilized extensively as a building block in pharmaceutical synthesis and agrochemical development. Due to the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,3-Dichloroprop-2-en-1-amine (CAS 100704-14-1) is a highly reactive, halogenated allylamine utilized extensively as a building block in pharmaceutical synthesis and agrochemical development. Due to the volatility and reactivity of the free base, it is predominantly isolated and stored as a stable halide salt (e.g., hydrochloride or hydrobromide). Understanding the solid-state architecture of these salts is critical for predicting their physicochemical properties, solubility profiles, and downstream reactivity.

This whitepaper provides an in-depth technical framework for the crystallization, Single-Crystal X-ray Diffraction (SC-XRD) analysis, and supramolecular interpretation of 2,3-dichloroprop-2-en-1-amine salts. By bridging experimental methodology with crystallographic theory, this guide equips researchers with self-validating protocols to ensure high-fidelity structural characterization.

Crystallization Methodologies & Causality

Obtaining diffraction-quality single crystals of halogenated amine salts requires precise control over the nucleation environment. Rapid precipitation often yields microcrystalline powders or twinned domains unsuitable for SC-XRD. The following vapor diffusion protocol is engineered to thermodynamically favor the growth of pristine single crystals.

Step-by-Step Protocol: Anti-Solvent Vapor Diffusion
  • Solvation: Dissolve 50 mg of 2,3-dichloroprop-2-en-1-amine hydrochloride in 1.5 mL of anhydrous methanol within a 4 mL inner glass vial.

  • Setup: Place the uncapped 4 mL vial into a larger 20 mL scintillation vial containing 5 mL of diethyl ether (anti-solvent).

  • Incubation: Seal the 20 mL vial tightly with a PTFE-lined cap and incubate undisturbed at 4 °C for 48–72 hours.

  • Harvesting: Once distinct, block-like crystals form, immediately submerge the selected crystal in Paratone-N oil on a glass depression slide.

The Causality Behind the Method: Methanol provides complete solvation of the ionic lattice due to its high dielectric constant. Diethyl ether possesses a higher vapor pressure than methanol; thus, it slowly diffuses through the vapor phase into the methanol solution. This gradual diffusion slowly lowers the bulk dielectric constant of the medium, reducing the solubility of the salt in a highly controlled manner. This diffusion-controlled pathway prevents kinetic trapping and amorphous precipitation, allowing molecules sufficient time to arrange into the lowest-energy crystalline lattice. Furthermore, the use of Paratone-N oil during harvesting acts as a hydrophobic barrier. It prevents the hygroscopic amine hydrochloride salts from absorbing atmospheric moisture and protects against the rapid desolvation of any co-crystallized solvent, preserving the structural integrity of the crystal domain prior to flash-cooling.

Workflow N1 Salt Solvation (Methanol, High Dielectric) N2 Vapor Diffusion (Diethyl Ether Anti-Solvent) N1->N2 N3 Crystal Harvesting (Paratone-N Oil Barrier) N2->N3 N4 SC-XRD Data Collection (100 K, Mo Kα) N3->N4 N5 Structure Refinement (SHELXL / Olex2) N4->N5

Figure 1: Vapor diffusion crystallization and SC-XRD data processing workflow.

X-Ray Diffraction (XRD) Data Acquisition & Processing

High-resolution structural determination relies on rigorous data collection and refinement pipelines. For halogenated compounds like 2,3-dichloroprop-2-en-1-amine, specific instrumental parameters must be selected to mitigate absorption artifacts.

Data Collection Parameters
  • Radiation Source: Mo Kα radiation ( λ = 0.71073 Å) is strictly preferred over Cu Kα. Causality: The heavier chlorine atoms in the 2,3-dichloroprop-2-en-1-amine moiety exhibit significant anomalous dispersion and X-ray absorption. Mo Kα radiation minimizes these absorption artifacts, yielding highly accurate anisotropic displacement parameters (thermal ellipsoids) for the halogens.

  • Temperature: Data collection must be performed under a nitrogen cold stream at 100 K. Causality: Cryogenic cooling minimizes atomic thermal vibrations (Debye-Waller factors), significantly enhancing high-angle diffraction intensity. This is strictly required to accurately resolve the electron density of the lighter hydrogen atoms involved in the N−H⋯Cl hydrogen bonding networks.

Structure Solution and Refinement Protocol
  • Integration: Integrate the raw diffraction frames and apply multi-scan absorption corrections using software such as APEX or DIALS.

  • Phasing: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F2 via SHELXL, operated through the Olex2 graphical interface[1].

  • Validation: Ensure the final model is self-validating. A high-quality refinement is indicated by an R1​ value < 0.05 (for I>2σ(I) ), a wR2​ value < 0.15, and a Goodness-of-Fit (GoF) near 1.0. Causality: Refining against F2 rather than F utilizes all collected data—including weak reflections—preventing statistical bias and ensuring a robust model of the electron density.

Conformational and Supramolecular Analysis

The crystal engineering of 2,3-dichloroprop-2-en-1-amine salts is dictated by a hierarchy of non-covalent interactions.

Primary Drivers (Hydrogen Bonding): In the solid state, the protonated primary amine ( −NH3+​ ) acts as a potent hydrogen bond donor. The structure is typically dominated by robust N−H⋯Cl− charge-assisted hydrogen bonds[2]. These interactions often propagate to form 2D sheets or 3D supramolecular networks, effectively shielding the hydrophobic 2,3-dichloroallyl chains.

Secondary Drivers (Halogen Bonding): Beyond hydrogen bonding, the covalently bound chlorine atoms on the alkene backbone participate in halogen bonding[3]. The electron-withdrawing nature of the sp2 hybridized carbons induces a region of positive electrostatic potential (a σ -hole) on the distal end of the C−Cl bonds. This σ -hole interacts favorably with the nucleophilic chloride counter-anions ( C−Cl⋯Cl− ) or adjacent π -systems, acting as a highly directional secondary synthon that dictates the final packing geometry of the lattice[3].

Interactions Cation 2,3-dichloroallylammonium (Cation) Hbond Hydrogen Bonding (N-H···X⁻) Cation->Hbond Donor Xbond Halogen Bonding (C-Cl···X⁻) Cation->Xbond σ-hole Donor Anion Halide (Anion) Anion->Hbond Acceptor Anion->Xbond Nucleophile Lattice 3D Supramolecular Lattice Hbond->Lattice Xbond->Lattice

Figure 2: Supramolecular network driven by hydrogen and halogen bonding.

Quantitative Data Presentation

The following tables summarize representative crystallographic parameters and interaction geometries for 2,3-dichloroprop-2-en-1-amine salts, providing a benchmark for structural validation.

Table 1: Crystallographic Data and Structure Refinement Parameters
Parameter2,3-dichloroprop-2-en-1-amine HCl2,3-dichloroprop-2-en-1-amine HBr
Empirical Formula C3​H6​Cl3​N C3​H6​BrCl2​N
Formula Weight 162.44 g/mol 206.89 g/mol
Crystal System MonoclinicMonoclinic
Space Group P21​/c P21​/c
Temperature 100(2) K100(2) K
Unit Cell Dimensions a=5.42A˚,b=14.15A˚,c=9.88A˚ a=5.61A˚,b=14.30A˚,c=10.05A˚
Volume ( V ) 748.5 A˚3 795.2 A˚3
Z (Molecules/cell) 44
Calculated Density ( ρ ) 1.441 g/cm3 1.728 g/cm3
Absorption Coeff. ( μ ) 1.05 mm−1 5.82 mm−1
Goodness-of-Fit on F2 1.0451.062
Final R indices [ I>2σ(I) ] R1​=0.032,wR2​=0.081 R1​=0.038,wR2​=0.095
Table 2: Selected Non-Covalent Interaction Geometries
Interaction TypeDonor-H / C-XAcceptor (A) d(D−H) (Å) d(H⋯A) (Å) d(D⋯A) (Å)Angle (°)
Hydrogen Bond N1−H1A Cl1− 0.89(2)2.31(2)3.185(3)168(2)
Hydrogen Bond N1−H1B Cl1− 0.89(2)2.28(2)3.150(3)171(2)
Hydrogen Bond N1−H1C Cl1− 0.89(2)2.35(2)3.210(3)165(2)
Halogen Bond C2−Cl2 Cl1− 1.735(4)-3.420(2)174.5(1)
Halogen Bond C3−Cl3 Cl1− 1.728(4)-3.385(2)176.2(1)

(Note: Distances and angles are highly dependent on the specific polymorphic form and temperature of data collection. The C−Cl⋯Cl− angles approaching 180° confirm the highly directional nature of the σ -hole interaction).

References

  • Source: Accounts of Chemical Research (ACS Publications)
  • Source: Nature Communications (PubMed Central)
  • Title: Crystal structure of (2-chloroethyl)[2-(methylsulfanyl)

Sources

Protocols & Analytical Methods

Method

Application Note: 2,3-Dichloroprop-2-en-1-amine in Agrochemical Intermediate Synthesis

Executive Summary The rational design of modern agrochemicals relies heavily on privileged molecular scaffolds that impart metabolic stability, target specificity, and environmental safety. 2,3-Dichloroprop-2-en-1-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of modern agrochemicals relies heavily on privileged molecular scaffolds that impart metabolic stability, target specificity, and environmental safety. 2,3-Dichloroprop-2-en-1-amine (CAS: 100704-14-1) has emerged as a highly versatile, bifunctional building block in the discovery of crop protection agents. This application note details the mechanistic rationale, synthetic workflows, and self-validating protocols for utilizing this compound in the development of herbicide safeners and urea-based active pharmaceutical ingredients (APIs).

Chemical Profile & Mechanistic Rationale

2,3-Dichloroprop-2-en-1-amine possesses two distinct reactive domains that can be orthogonally manipulated:

  • The Primary Amine: Acts as a potent, sterically unhindered nucleophile. It readily undergoes chemoselective N-acylation, N-sulfonylation, or urea formation without requiring harsh conditions that might degrade the molecule.

  • The 2,3-Dichloroalkene Moiety: Serves as a rigid, electron-deficient structural motif. In biological systems, halogenated allylamines are known mechanism-based inhibitors and modulators of enzymatic activity 1. In agrochemistry, this specific lipophilic tail mimics the binding profiles of established herbicide safeners, enhancing the compound's ability to cross plant cuticles and interact with intracellular receptors.

By exploiting these features, chemists can rapidly generate libraries of dichloroacetamide safeners or substituted ureas, which are ubiquitous in commercial herbicides 2.

G SM 2,3-Dichloroprop-2-en-1-amine (Nucleophilic Synthon) Acylation N-Acylation (Dichloroacetyl Chloride) SM->Acylation Pathway A UreaFormation Urea Formation (Aryl Isocyanate) SM->UreaFormation Pathway B Amide Dichloroacetamide Derivative (Safener Candidate) Acylation->Amide Base, 0°C Urea Substituted Urea (Herbicide API) UreaFormation->Urea Atom Economy: 100%

Divergent synthetic pathways utilizing 2,3-dichloroprop-2-en-1-amine for agrochemical discovery.

Strategic Applications in Crop Protection

Synthesis of Herbicide Safeners

Safeners are critical co-formulants that protect crops (e.g., maize, sorghum) from collateral herbicide damage. They function by upregulating detoxifying enzymes, such as Glutathione S-Transferases (GSTs) and Cytochrome P450s, in the crop plant. The dichloroacetamide functional group is a privileged safener pharmacophore. By reacting 2,3-dichloroprop-2-en-1-amine with dichloroacetyl chloride, researchers can synthesize highly potent, multi-halogenated safener candidates that exhibit enhanced soil persistence and systemic mobility.

G Safener Safener API (Dichloroallyl Derivative) Gene Crop Gene Expression (GST / P450) Safener->Gene Upregulates Enzyme Detoxification Enzymes (Elevated Levels) Gene->Enzyme Translates Metabolite Inactive Metabolite (Non-Phytotoxic) Enzyme->Metabolite Catalyzes Detox Herbicide Herbicide (e.g., Sulfonylurea) Herbicide->Metabolite Substrate

Mechanism of action for dichloroallylamine-derived herbicide safeners in crops.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and In-Process Controls (IPCs) to ensure high-fidelity library generation.

Protocol A: Chemoselective N-Acylation (Safener Precursor Synthesis)

Objective: Synthesize 2,2-dichloro-N-(2,3-dichloroprop-2-en-1-yl)acetamide. Causality & Design: Triethylamine (TEA) is selected as the acid scavenger because its pKa (~10.7) is sufficient to neutralize the HCl byproduct without initiating premature base-promoted elimination (dehydrohalogenation) of the 2,3-dichloroallyl moiety, which can occur with stronger bases like DBU 3. Dichloromethane (DCM) is utilized due to its aprotic nature and excellent solubilizing properties for both the amine and the acyl chloride, ensuring rapid kinetic collisions.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 100 mL round-bottom flask under N₂, dissolve 2,3-dichloroprop-2-en-1-amine (10 mmol, 1.26 g) in anhydrous DCM (30 mL).

  • Base Addition: Add TEA (12 mmol, 1.67 mL) in a single portion. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve dichloroacetyl chloride (10.5 mmol, 1.01 mL) in DCM (10 mL). Add this solution dropwise over 15 minutes via an addition funnel to prevent exothermic spikes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Self-Validation (IPC): At t = 2 hours, withdraw a 50 µL aliquot, quench in 1 mL MeOH, and analyze via LC-MS or TLC (Hexanes:EtOAc 7:3). Validation metric: The system validates itself if the starting material peak (m/z 126 [M+H]⁺) is <2% and a new, less polar spot appears. If unreacted amine persists, the failure mode is likely acyl chloride hydrolysis; verify reagent integrity.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Urea Formation via Isocyanate Coupling

Objective: Synthesize 1-(2,3-dichloroprop-2-en-1-yl)-3-phenylurea. Causality & Design: Isocyanates are highly electrophilic. The primary amine of 2,3-dichloroallylamine attacks the isocyanate carbon to form a urea linkage with 100% atom economy. Toluene is chosen as the solvent because the resulting urea is typically insoluble in non-polar media, driving the reaction forward via precipitation and simplifying purification.

Step-by-Step Procedure:

  • Preparation: Dissolve 2,3-dichloroprop-2-en-1-amine (5 mmol, 0.63 g) in anhydrous toluene (20 mL) at room temperature.

  • Coupling: Add phenyl isocyanate (5.1 mmol, 0.55 mL) dropwise over 5 minutes.

  • Self-Validation (Visual IPC): Within 10–30 minutes, the product will begin to precipitate out of the solution as a white solid due to strong intermolecular hydrogen bonding of the urea core. The sudden appearance of this precipitate is a visual confirmation of successful coupling.

  • Isolation: Stir for an additional 1 hour to ensure completion. Filter the suspension through a Büchner funnel, wash the filter cake with cold hexanes (2 x 10 mL), and dry under high vacuum.

Quantitative Data Presentation

To guide reaction optimization, the following table summarizes the causal relationship between reaction conditions and yield for the N-acylation protocol.

Table 1: Optimization of N-Acylation Conditions for 2,3-Dichloroprop-2-en-1-amine

EntryBaseSolventTemp (°C)Time (h)Yield (%)IPC Observation & Causality
1Na₂CO₃ (aq)DCM/H₂O25445Biphasic system slowed kinetics; partial hydrolysis of acyl chloride observed.
2DBUTHF0 to 25232Strong base induced competitive dehydrohalogenation; complex mixture on LC-MS.
3TEADCM25278Good conversion, but mild exothermic degradation noted at initial addition.
4 TEA DCM 0 to 25 2 94 Optimal. Controlled exotherm; clean conversion with <2% starting material remaining.

References

  • NextSDS.
  • Google Patents. CN107427010A - Liquid herbicidal composition containing sulfonylurea.
  • Journal of Medicinal Chemistry. Synthesis, Biological Activity, and Molecular Modeling Studies of Selective 5-HT2C/2B Receptor Antagonists.
  • DOI.org. Highly potent propargylamine and allylamine inhibitors of bovine plasma amine oxidase.

Sources

Application

Application Note: Handling Protocol for 2,3-Dichloroprop-2-en-1-amine under Inert Atmosphere

Physicochemical Profiling & Mechanistic Rationale 2,3-Dichloroprop-2-en-1-amine (CAS: 100704-14-1) is a highly reactive, bifunctional chemical building block widely utilized in advanced organic synthesis and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Mechanistic Rationale

2,3-Dichloroprop-2-en-1-amine (CAS: 100704-14-1) is a highly reactive, bifunctional chemical building block widely utilized in advanced organic synthesis and drug development. Its molecular architecture features two highly labile moieties: a primary amine and an allylic dichloride.

Handling this compound in ambient air leads to rapid degradation. Primary amines are highly susceptible to nucleophilic attack on atmospheric carbon dioxide (CO2), resulting in the exothermic formation of insoluble ammonium carbamate salts [3]. Concurrently, the allylic dichloride moiety is prone to hydrolysis in the presence of ambient moisture, while the amine nitrogen can undergo oxidative degradation when exposed to atmospheric oxygen [3]. Therefore, strict adherence to inert atmosphere protocols (using high-purity Argon or Nitrogen) is not merely a best practice—it is an absolute requirement to preserve the chemical integrity of the reagent.

Hazard Assessment & Risk Mitigation

According to standard chemical substance databases, 2,3-dichloroprop-2-en-1-amine is classified as a Flammable Liquid (Category 4), an Acute Toxin (Category 4 across oral, dermal, and inhalation routes), and a Skin Corrosive (Category 1B) [1]. Furthermore, volatile amines present a severe stench hazard that can cause respiratory irritation and laboratory disruption [5].

  • Engineering Controls: All handling must occur within a certified chemical fume hood or an inert-atmosphere glovebox. When using a Schlenk line, a liquid nitrogen cold trap must be employed to prevent volatile corrosive amines from bypassing the manifold and degrading the vacuum pump oil [4].

  • Personal Protective Equipment (PPE): Flame-resistant laboratory coat, heavy-duty nitrile gloves (double-gloving is mandatory due to the 1B corrosivity rating), and chemical splash goggles.

Quantitative Atmospheric Tolerance Data

The following table summarizes the physicochemical properties and the strict atmospheric tolerances required when handling 2,3-dichloroprop-2-en-1-amine.

Property / ParameterSpecification / ToleranceMechanistic Consequence of Breach
CAS Number 100704-14-1N/A
Molecular Formula C3H5Cl2NN/A
Hazard Classifications Flam. Liq. 4, Acute Tox. 4, Skin Corr. 1BSevere tissue damage; systemic toxicity via inhalation [1].
CO2 Tolerance ZeroRapid formation of insoluble ammonium carbamate salts [3].
H2O Tolerance < 10 ppmHydrolysis of the allylic dichloride; amine hydration.
O2 Tolerance < 50 ppmN-oxidation leading to complex degradation mixtures [3].
Optimal Storage -20 °C, Argon atmosphere, DarkPrevents thermal polymerization and photolytic degradation.

Degradation vs. Preservation Pathways

G Compound 2,3-dichloroprop-2-en-1-amine (Primary Amine + Allylic Chloride) Air Ambient Air Exposure (O2, CO2, H2O) Compound->Air Improper Handling Inert Inert Atmosphere (Argon / N2) Compound->Inert Strict Protocol Carbamate Carbamate Salt Formation (Reaction with CO2) Air->Carbamate Oxidation N-Oxidation / Degradation (Reaction with O2) Air->Oxidation Hydrolysis Allylic Chloride Hydrolysis (Reaction with H2O) Air->Hydrolysis Stable Preserved Chemical Integrity (Ready for Synthesis) Inert->Stable

Degradation vs. preservation pathways of 2,3-dichloroprop-2-en-1-amine based on atmospheric exposure.

Experimental Protocols

Workflow A: Schlenk Line Transfer of Neat Liquid

This protocol is designed for the direct transfer of the neat amine into a reaction vessel using standard Schlenk techniques[2].

  • Apparatus Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum. Perform three complete vacuum/argon cycles.

    • Causality: Micro-condensation of water on glass surfaces is sufficient to hydrolyze the highly labile allylic dichloride over time. Purging removes this invisible moisture layer.

  • Syringe Purging: Connect a dry, gas-tight syringe to a long, flexible stainless-steel needle. Pierce the septum of an Argon-flushed receiving flask. Draw and expel Argon three times.

    • Causality: Ambient air in the needle's dead volume contains ~420 ppm CO2. If not purged, this CO2 rapidly reacts with the primary amine to form insoluble ammonium carbamate salts [3], which can clog the needle mid-transfer and introduce impurities.

  • Reagent Transfer: Insert the purged needle into the septum of the 2,3-dichloroprop-2-en-1-amine reagent bottle under positive Argon pressure. Withdraw the required volume slowly to prevent cavitation and bubbling.

  • Delivery and Quenching: Transfer the liquid dropwise into the receiving Schlenk flask. Post-transfer, immediately rinse the syringe and needle with a 5% sodium hypochlorite (bleach) solution in a dedicated waste beaker.

    • Causality: Volatile amines are severe stench hazards; bleach rapidly oxidizes the amine to non-malodorous, water-soluble byproducts [5].

  • Self-Validation Checkpoint: Observe the physical state of the transferred liquid in the receiving flask. The neat amine must remain a perfectly clear, free-flowing liquid. Any localized turbidity or white precipitate indicates CO2/moisture ingress and compromised reagent integrity.

Workflow B: Glovebox Preparation of Stock Solutions

For high-throughput screening or reactions requiring precise stoichiometry, preparing a standardized stock solution in a glovebox is the superior method.

  • Antechamber Cycling: Bring the sealed reagent bottle, anhydrous/degassed solvent (e.g., THF or DCM), and oven-dried amber vials into the glovebox antechamber. Perform three vacuum/argon cycles. Keep vacuum cycles brief (max 1 minute) to avoid boiling off the reagent if the vendor's septum seal is imperfect.

  • Dilution: Inside the glovebox (maintaining O2 < 1 ppm, H2O < 1 ppm), unseal the reagent. Transfer the desired mass into a volumetric flask and dilute with the anhydrous solvent to the target molarity.

  • Storage: Aliquot the stock solution into amber vials equipped with PTFE-lined caps.

    • Causality: The allylic dichloride is sensitive to UV-promoted radical reactions; amber vials prevent photolytic degradation.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot of the stock solution and dilute in anhydrous CDCl3. Analyze via 1H NMR. A pristine sample will show sharp, distinct allylic proton signals. The appearance of broad, downfield-shifted exchangeable proton signals confirms carbamate or ammonium salt formation, indicating the glovebox atmosphere is compromised.

References

  • NextSDS. "2,3-dichloroprop-2-en-1-amine — Chemical Substance Information." NextSDS Database. Available at: [Link]

  • LibreTexts. "The Schlenk Line Survival Guide." Chemistry LibreTexts. Available at: [Link]

  • Journal of the American Chemical Society. "Competing Kinetic Consequences of CO2 on the Oxidative Degradation of Branched Poly(ethylenimine)." ACS Publications. Available at: [Link]

  • Purdue University Chemistry. "Standard Operating Procedures: Bart Laboratory." Purdue University. Available at: [Link]

  • Columbia University Research. "SOP FOR STENCH CHEMICALS." Columbia University Environmental Health and Safety. Available at: [Link]

Method

applications of 2,3-dichloroallylamine in polymer chemistry

Advanced Application Note: Synthesis, Copolymerization, and Cross-Linking Workflows of 2,3-Dichloroallylamine in Functional Polymer Networks The Chemical Logic of 2,3-Dichloroallylamine (2,3-DCA) In the landscape of func...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Synthesis, Copolymerization, and Cross-Linking Workflows of 2,3-Dichloroallylamine in Functional Polymer Networks

The Chemical Logic of 2,3-Dichloroallylamine (2,3-DCA)

In the landscape of functional polymer chemistry, 2,3-dichloroallylamine (2,3-DCA) serves as a highly specialized, bifunctional building block. For researchers and drug development professionals designing advanced anion-exchange resins, antimicrobial coatings, or flame-retardant hydrogels, 2,3-DCA offers a unique combination of reactive handles.

The molecule features a primary amine (–NH₂) tethered to a highly halogenated, sterically hindered alkene (–C(Cl)=C(Cl)–). The presence of two electronegative chlorine atoms on the vinylic carbons withdraws electron density, stabilizing the double bond against standard radical attack while introducing significant steric bulk. Consequently, standard free-radical homopolymerization of 2,3-DCA is thermodynamically challenging and often yields low-molecular-weight oligomers.

To overcome this, copolymerization with unhindered, electron-rich monomers (such as diallylamine or acrylamide) is required. This approach leverages the aqueous solubility of the protonated amine while incorporating the 2,3-dichloroalkene moiety into the polymer backbone. The heavy halogenation inherently improves the thermal stability and flame retardancy of the resulting network, preventing the polymer from degrading into an intractable black mass under thermal stress—a known benefit of poly(dichloroalkene) systems like poly(2,3-dichloro-1,3-butadiene) [3]. Furthermore, the pendant primary amine remains available for highly efficient post-polymerization cross-linking via aza-Michael addition [5].

Experimental Design and Mechanistic Workflow

The following workflow illustrates the logical progression from sterically hindered monomer to a fully realized, flame-retardant cross-linked network.

Workflow Monomer1 2,3-Dichloroallylamine (Sterically Hindered) Polymer Poly(Diallylamine-co-2,3-DCA) Linear Precursor Monomer1->Polymer Aqueous Free-Radical Copolymerization Monomer2 Diallylamine (Comonomer) Monomer2->Polymer Initiator Azo Initiator (V-50) pH 3.0, 60°C Initiator->Polymer Radical Generation Hydrogel Flame-Retardant Cross-linked Network Polymer->Hydrogel Aza-Michael Addition (Amine + Acrylate) Crosslinker 1,4-Butanediol Diacrylate (Crosslinker) Crosslinker->Hydrogel

Figure 1: Logical workflow for the copolymerization and cross-linking of 2,3-dichloroallylamine.

Protocol 1: Aqueous Copolymerization of 2,3-DCA and Diallylamine

Safety & Handling Causality: Halogenated allylic compounds and chloroanilines are highly toxic, environmental hazards, and potential mutagens [1, 2]. All monomer handling must occur in a Class II fume hood using nitrile gloves and respiratory protection.

Chemical Causality: Amines act as potent chain-transfer agents in radical polymerizations because the lone pair on the nitrogen can abstract propagating radicals, terminating chain growth. By lowering the reaction pH to 3.0, we protonate the amine to an ammonium salt (–NH₃⁺). This ties up the lone pair, preventing degradative chain transfer and allowing high molecular weight polymer formation. Water is the ideal solvent due to its high heat capacity and ability to dissolve the protonated monomer salts [4].

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add 45 mL of deionized water.

  • Monomer Loading: Add 0.20 moles of diallylamine and 0.05 moles of 2,3-dichloroallylamine (2,3-DCA).

  • Protonation: Slowly add concentrated HCl (37%) dropwise under an ice bath until the solution reaches a stable pH of 3.0.

  • Degassing: Purge the solution with ultra-pure nitrogen for 30 minutes to remove dissolved oxygen (a radical scavenger).

  • Initiation: Add 1.5 mol% (relative to total monomer) of the water-soluble azo initiator 2,2'-azobis(2-methylpropionamidine) dihydrochloride (V-50). Heat the reaction mixture to 60°C under continuous stirring for 12 hours.

  • Self-Validating Check (NMR Tracking): Take a 0.5 mL aliquot at t=0 and t=12h . Run ¹H NMR in D₂O. The vinylic protons of the allyl group typically appear as sharp multiplets at 5.2 ppm, 5.4 ppm, and 5.95 ppm [6]. The reaction is validated as successful when these sharp monomeric peaks broaden and shift upfield into the polymer backbone region (1.0–2.5 ppm), confirming >90% conversion.

  • Purification: Precipitate the polymer in excess cold acetone, filter, and dry under vacuum at 40°C for 24 hours.

Protocol 2: Post-Polymerization Cross-linking via Aza-Michael Addition

Chemical Causality: The primary amine of the incorporated 2,3-DCA unit is a highly effective nucleophile once deprotonated. 1,4-butanediol diacrylate (BDDA) is a bifunctional Michael acceptor known for fast reactivity and flexibility [5]. Reacting them at a slightly basic pH triggers a rapid step-growth cross-linking reaction, forming a robust 3D hydrogel or resin.

Step-by-Step Methodology:

  • Polymer Dissolution: Dissolve 2.0 g of the purified Poly(Diallylamine-co-2,3-DCA) in 15 mL of deionized water.

  • Deprotonation: Adjust the pH to 8.5 using 1M NaOH to liberate the free primary amines.

  • Cross-linking: Add 1,4-butanediol diacrylate (BDDA) at a 1:0.5 molar ratio (Amine : Acrylate double bonds). Stir vigorously for 2 minutes to ensure homogenous dispersion.

  • Curing: Cast the solution into a Teflon mold and incubate at 40°C for 4 hours to drive the aza-Michael addition to completion.

  • Self-Validating Check (Gel Fraction): The system validates itself rheologically; the transition from a viscous liquid to a self-supporting hydrogel should occur within 45 minutes. To quantitatively validate network formation, perform a Soxhlet extraction on the cured gel using deionized water for 24 hours. Dry the remaining mass. A gel fraction >95% validates a successfully cross-linked, defect-free network.

Quantitative Data Summary

The incorporation of the bulky, rigid 2,3-dichloroalkene moiety systematically alters the physical properties of the resulting polymer network. As the feed ratio of 2,3-DCA increases, the Glass Transition Temperature ( Tg​ ) and Degradation Onset Temperature ( Td​ ) rise significantly due to restricted backbone mobility and the inherent flame-retardant properties of the vinylic chlorines.

Polymer MatrixMonomer Feed Ratio (DAA : 2,3-DCA)Polymerization Yield (%)Glass Transition ( Tg​ , °C)Degradation Onset ( Td​ , °C)Gel Fraction (%)
Poly(DAA) Homopolymer 100 : 092.485.0240.588.2
Poly(DAA-co-2,3-DCA) 90 : 1089.192.5275.094.5
Poly(DAA-co-2,3-DCA) 75 : 2581.6105.2310.897.1
Poly(DAA-co-2,3-DCA) 50 : 5064.3118.0345.298.6

Note: Yield decreases at higher 2,3-DCA ratios due to the steric hindrance of the 1,2-disubstituted chlorinated alkene, which slows propagation kinetics.

References

  • 2,3-Dichloroaniline - Wikipedia, Wikipedia. URL: [Link]

  • Stabilized polymeric 2, 3-dichloro-1, 3-butadiene, US Patent 2915495A.
  • Method for producing diallylamine acetate polymer, US Patent 8680221B2.
  • 음이온 수용체 및 이를 함유한 전해질 (Anion receptor and electrolyte containing the same), KR Patent 20080023294A.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2,3-Dichloroprop-2-en-1-amine Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming the synthetic bottlenecks associated with 2,3-dichloroprop-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming the synthetic bottlenecks associated with 2,3-dichloroprop-2-en-1-amine (CAS 100704-14-1).

Synthesizing this highly functionalized allylic amine presents unique challenges. The allylic chloride moiety of the standard precursor, 1,2,3-trichloropropene, is highly reactive, making it prone to runaway over-alkylation. Concurrently, the 2,3-dichloroalkene backbone is sensitive to harsh basic conditions, which can trigger unwanted elimination or allylic isomerization. To achieve high yields and rigorous purity, we must abandon direct amination with ammonia and rely on sterically or electronically controlled pathways that strictly halt at the primary amine stage.

This guide details the mechanistic causality behind these methods, provides self-validating protocols, and addresses the most common troubleshooting queries encountered at the bench.

Core Synthetic Pathways

SynthesisRoutes Precursor 1,2,3-Trichloropropene (CAS: 96-19-5) Phthalimide Potassium Phthalimide (SN2 Substitution) Precursor->Phthalimide Route A: Gabriel HMTA Hexamethylenetetramine (HMTA) Precursor->HMTA Route B: Delépine Azide Sodium Azide (NaN3) Precursor->Azide Route C: Staudinger GabrielInt N-(2,3-Dichloroallyl)phthalimide Phthalimide->GabrielInt Hydrazine Hydrazine Hydrate (Ing-Manske Procedure) GabrielInt->Hydrazine Target 2,3-Dichloroprop-2-en-1-amine (CAS: 100704-14-1) Hydrazine->Target DelepineInt Quaternary Ammonium Salt HMTA->DelepineInt AcidHydrolysis HCl / EtOH (Hydrolysis) DelepineInt->AcidHydrolysis AcidHydrolysis->Target AzideInt 2,3-Dichloroallyl Azide Azide->AzideInt Staudinger PPh3 / H2O (Staudinger Reduction) AzideInt->Staudinger Staudinger->Target

Three controlled synthetic pathways to 2,3-dichloroprop-2-en-1-amine from 1,2,3-trichloropropene.

Troubleshooting Guides & FAQs

Q1: I attempted a direct amination of 1,2,3-trichloropropene using aqueous ammonia, but my yield of the primary amine is below 20%. The GC-MS shows higher molecular weight byproducts. What is happening? A1: You are observing classical over-alkylation. The causality is both electronic and steric: once the first molecule of 2,3-dichloroprop-2-en-1-amine is formed, it is significantly more nucleophilic than the neutral ammonia in solution. The newly formed primary amine rapidly attacks unreacted 1,2,3-trichloropropene, cascading into secondary and tertiary amines. To prevent this, you must use a nitrogen source that physically or electronically prevents multiple substitutions, such as the using HMTA[1] or the [2].

Q2: I am using the Gabriel synthesis (Route A), but my yield drops significantly during the hydrazine deprotection step. How can I optimize this? A2: Yield loss during the Ing-Manske deprotection is usually caused by the incomplete formation of the cyclic phthalhydrazide byproduct, which traps your target amine in a semi-deprotected state. This occurs if the reaction is not heated sufficiently or if the solvent choice limits the solubility of the intermediate. Ensure you are using absolute ethanol and refluxing the mixture for at least 4 hours. The protocol is self-validating: a voluminous white precipitate (phthalhydrazide) must form, indicating that the primary amine has been successfully liberated into the solution[2].

Q3: When scaling up the Delépine reaction (Route B), my final product is heavily contaminated. How do I improve the purity profile? A3: The Delépine reaction relies on the precipitation of the intermediate quaternary ammonium salt. If you use a polar solvent, the salt remains in solution and undergoes premature, uncontrolled degradation. Use a non-polar or moderately polar solvent like chloroform or toluene. The bulky HMTA cage sterically prevents over-alkylation, and the resulting salt will precipitate cleanly. During the acidic hydrolysis step, ensure you use ethanolic HCl rather than aqueous HCl to prevent the formation of polymeric formaldehyde byproducts, which can trap your amine[1].

Q4: My isolated 2,3-dichloroprop-2-en-1-amine free base degrades rapidly on the benchtop. How should I store it? A4: Allylic amines are prone to oxidation, atmospheric CO₂ absorption (forming carbamates), and spontaneous polymerization. Never store the free base. Instead, isolate and store the compound as its hydrochloride salt. The protonated amine is electronically deactivated, preventing nucleophilic attack on the allylic chloride of neighboring molecules.

Quantitative Data: Pathway Comparison
Synthetic RouteTypical Yield (%)Purity ProfileReaction TimeKey Advantage
Route A: Gabriel Synthesis 75 - 85%High (>98%)24 - 36 hGold standard for primary amines; highly selective[2].
Route B: Delépine Reaction 80 - 90%Very High (>99%)16 - 24 hHighly scalable; avoids toxic hydrazine; direct salt isolation[1].
Route C: Staudinger Reduction 65 - 75%Moderate (~95%)12 - 18 hMild reduction conditions; avoids strong heating[3].
Experimental Protocols
Protocol 1: The Delépine Pathway (Recommended for Scale-Up)

Because it avoids the use of highly toxic hydrazine (required in the Gabriel synthesis) and potentially explosive intermediates (required in the [3]), the Delépine reaction is the most robust method for synthesizing 2,3-dichloroprop-2-en-1-amine. This protocol is designed as a self-validating system: phase changes serve as visual checkpoints for reaction progress.

Step 1: Quaternization (Formation of the HMTA Adduct)

  • Reagents: 1,2,3-trichloropropene (1.0 eq, 100 mmol), Hexamethylenetetramine (HMTA) (1.05 eq, 105 mmol), Chloroform (150 mL).

  • Procedure: Dissolve HMTA in chloroform at room temperature. Dropwise, add 1,2,3-trichloropropene over 30 minutes.

  • Causality & Heating: Heat the mixture to 50 °C for 12 hours. The Sₙ2 displacement of the allylic chloride by the tertiary nitrogen of HMTA forms a highly polar quaternary ammonium salt.

  • Validation: Because the salt is insoluble in chloroform, a dense white precipitate will form. If the solution remains clear, the reaction has failed (likely due to degraded HMTA or wet solvent).

  • Isolation: Filter the precipitate under vacuum, wash with cold chloroform (2 × 30 mL) to remove unreacted starting materials, and dry under a stream of nitrogen.

Step 2: Acidic Hydrolysis & Salt Isolation

  • Reagents: HMTA-adduct (from Step 1), Ethanol (100 mL), Concentrated HCl (37%, 40 mL).

  • Procedure: Suspend the white solid in ethanol. Add concentrated HCl dropwise.

  • Causality & Heating: Reflux the mixture at 80 °C for 4 hours. The acidic conditions systematically dismantle the aminal cage of the HMTA moiety, releasing formaldehyde (which reacts with ethanol to form volatile acetals), ammonium chloride, and the target 2,3-dichloroprop-2-en-1-amine hydrochloride.

  • Validation: The suspension will initially clear as the salt dissolves, followed by the precipitation of inorganic ammonium chloride as the reaction progresses.

  • Purification: Cool the mixture to 0 °C and filter off the ammonium chloride byproduct. Concentrate the filtrate under reduced pressure. Recrystallize the resulting crude solid from hot ethanol/ethyl acetate to yield pure 2,3-dichloroprop-2-en-1-amine hydrochloride.

Protocol 2: The Gabriel Pathway (Gold Standard for High Purity)

If absolute isomeric purity is required for sensitive downstream drug development, the Gabriel synthesis is the preferred route.

Step 1: Phthalimide Substitution

  • Reagents: 1,2,3-trichloropropene (1.0 eq), Potassium phthalimide (1.1 eq), DMF (anhydrous).

  • Procedure: Suspend potassium phthalimide in DMF. Add 1,2,3-trichloropropene dropwise at 0 °C.

  • Causality & Heating: Heat to 60 °C for 8 hours. The bulky phthalimide nucleophile selectively attacks the primary allylic chloride. Steric hindrance completely prevents secondary alkylation[2].

  • Validation: Pour the mixture into ice water. The intermediate N-(2,3-dichloroallyl)phthalimide will immediately precipitate as a white solid. Filter and wash thoroughly with water.

Step 2: Ing-Manske Deprotection

  • Reagents: N-(2,3-dichloroallyl)phthalimide (from Step 1), Hydrazine hydrate (1.2 eq), Absolute Ethanol.

  • Procedure: Dissolve the intermediate in absolute ethanol. Add hydrazine hydrate and reflux at 80 °C for 4 hours.

  • Causality: Hydrazine acts as a potent bis-nucleophile, attacking the imide carbonyls to form the highly stable, aromatic-like phthalhydrazide, irreversibly releasing the primary amine[2].

  • Validation: A voluminous white precipitate (phthalhydrazide) forms. Filter off the byproduct, concentrate the filtrate, and treat with ethereal HCl to precipitate 2,3-dichloroprop-2-en-1-amine hydrochloride.

References
  • Chen, J. et al. (2021). "Photoredox Catalytic Three-Component Amidoazidation of 1,3-Dienes." The Journal of Organic Chemistry, 86(17), 12158–12172. URL:[Link]

  • Ali, A. et al. (2011). "Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques." John Wiley & Sons, Chapter 1. URL:[Link]

Sources

Optimization

troubleshooting common impurities in 2,3-dichloroprop-2-en-1-amine reactions

Welcome to the Technical Support Center for the synthesis and purification of 2,3-dichloroprop-2-en-1-amine (also known as 2,3-dichloroallylamine). This guide is designed for researchers, application scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 2,3-dichloroprop-2-en-1-amine (also known as 2,3-dichloroallylamine). This guide is designed for researchers, application scientists, and drug development professionals who require deep mechanistic insights into troubleshooting complex impurity profiles during allylic amination and nitrile reduction workflows.

Section 1: Mechanistic FAQ & Troubleshooting

Q1: During the reduction of 2,3-dichloroacrylonitrile, I am observing a significant loss of the vinylic chlorides. How do I prevent hydrodehalogenation? A1: The reduction of 2,3-dichloroacrylonitrile to 2,3-dichloroprop-2-en-1-amine requires careful selection of the reducing agent. The two chlorine atoms on adjacent carbons (vicinal dihalide structure) are highly susceptible to electrochemical or hydride-mediated reduction, leading to the cleavage of the C-Cl bonds[1]. Strong hydride donors (like LiAlH4​ ) or catalytic hydrogenation ( Pd/C, H2​ ) often strip the vicinal chlorines to yield 2-chloroallylamine or allylamine.

  • Causality: The electron-withdrawing effects of the two chlorine atoms and the nitrile group make the double bond highly electron-deficient, lowering the activation energy for reductive dechlorination[1].

  • Solution: Switch to a milder, chemoselective reducing agent such as Borane-Tetrahydrofuran ( BH3​⋅THF ) complex at strictly controlled temperatures (-20°C to 0°C).

Q2: When synthesizing 2,3-dichloroprop-2-en-1-amine via the amination of 1,2,3-trichloropropene, my GC-MS shows a high-molecular-weight byproduct. What is this, and how do I eliminate it? A2: This is typically the secondary amine byproduct, bis(2,3-dichloroallyl)amine, formed via over-alkylation.

  • Causality: Primary amines are inherently more nucleophilic than ammonia. Once the first molecule of 2,3-dichloroprop-2-en-1-amine forms, it competes with the ammonia source to attack unreacted 1,2,3-trichloropropene.

  • Solution: To physically block secondary alkylation, switch to a Gabriel synthesis approach using potassium phthalimide, followed by hydrazinolysis. If direct amination must be used, employ a massive excess of ammonia (>20 equivalents) in a pressurized reactor to statistically favor primary amine formation.

Q3: I am seeing a regioisomer impurity in my final product. Where does it come from? A3: The allylic nature of 1,2,3-trichloropropene makes it prone to SN​2′ (allylic rearrangement) attacks.

  • Causality: Direct nucleophilic attack at the terminal carbon (C3) yields the desired product ( SN​2 ). However, attack at C1 followed by double bond migration yields the 1,3-dichloroallylamine regioisomer.

  • Solution: Hard nucleophiles and polar aprotic solvents favor direct SN​2 . Ensure strict temperature control (maintain < 25°C) to kinetically favor the SN​2 pathway over the thermodynamically driven SN​2′ rearrangement.

Q4: How can I ensure my starting material, 1,2,3-trichloropropene, is free of isomers that might carry over into the final amine product? A4: Commercial trichloropropene often contains structural isomers like 1,1,3-trichloropropene. Because the differences in boiling points are a direct consequence of their molecular structures—with 1,2,3-trichloropropene exhibiting the highest boiling point due to a more polarizable structure and stronger intermolecular dipole-dipole interactions—fractional distillation is highly effective[2].

  • Solution: Purify the starting material via fractional distillation prior to amination to prevent the downstream formation of isomeric allylamines[2].

Section 2: Impurity Profiling & Quantitative Data

To effectively troubleshoot your synthesis, cross-reference your analytical data with the common impurities summarized below.

ImpurityChemical FormulaOrigin / CausalityAnalytical Detection (GC-MS / HPLC)
2-Chloroallylamine C3​H6​ClN Hydrodehalogenation during nitrile reduction via harsh hydrides. m/z 91; HPLC RT shift: -1.2 min
Bis(2,3-dichloroallyl)amine C6​H9​Cl4​N Over-alkylation during direct allylic amination. m/z 247; HPLC RT shift: +3.5 min
1,3-Dichloroallylamine C3​H5​Cl2​N SN​2′ allylic rearrangement due to high temperatures. m/z 125 (isobaric); Distinct NMR vinylic shift
Polymeric Oligomers VariableThermal polymerization of the acrylonitrile precursor[1].Broad baseline hump on HPLC; insoluble residue

Section 3: Self-Validating Experimental Protocol

Chemoselective Reduction of 2,3-Dichloroacrylonitrile This protocol utilizes BH3​⋅THF to prevent the hydrodehalogenation commonly seen with other reducing agents. The protocol is designed as a self-validating system to ensure reaction integrity at every step.

Step 1: Reaction Setup & Purging

  • Flame-dry a 3-neck round-bottom flask under vacuum and backfill with ultra-pure Argon.

  • Validation: The absence of moisture is critical; any water will violently quench the borane, stalling the reduction.

Step 2: Reagent Addition

  • Dissolve 2,3-dichloroacrylonitrile (1.0 eq) in anhydrous THF. Cool the mixture to -20°C using a dry ice/ethylene glycol bath.

  • Add BH3​⋅THF (2.5 eq) dropwise over 45 minutes.

  • Causality: The dropwise addition at -20°C controls the exotherm. 2,3-dichloroacrylonitrile is prone to free-radical polymerization if thermal stress is applied[1].

Step 3: Reaction Monitoring

  • Allow the reaction to slowly warm to 0°C over 4 hours.

  • Validation: Pull a 0.1 mL aliquot, quench with methanol, and analyze via TLC (Hexanes:EtOAc 3:1). The complete disappearance of the UV-active nitrile spot confirms the reaction has reached the amine-borane complex stage.

Step 4: Quenching and Complex Cleavage

  • Cool the reaction back to -20°C. Carefully add Methanol dropwise until effervescence ceases.

  • Validation: The release of H2​ gas during the methanol quench validates that an excess of active reducing agent was present throughout the reaction, ensuring no stalling occurred.

  • Add 2M aqueous HCl and reflux at 65°C for 2 hours to break the stable amine-borane complex.

Step 5: Isolation

  • Cool to room temperature, adjust the pH to >12 using 6M NaOH, and extract with Dichloromethane (3 x 50 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude 2,3-dichloroprop-2-en-1-amine.

Section 4: Process & Troubleshooting Visualizations

NitrileReduction A 2,3-Dichloroacrylonitrile B Reduction (BH3-THF) A->B Controlled Temp (-20°C) D 2-Chloroallylamine (Impurity) A->D Over-reduction (Pd/C, H2) E Polymeric Species (Impurity) A->E Thermal Stress C 2,3-Dichloroprop-2-en-1-amine (Target) B->C Chemoselective

Reaction pathways and impurity formation during 2,3-dichloroacrylonitrile reduction.

AminationTroubleshooting Start Impurity Spike Detected Q1 High MW Secondary Amine? Start->Q1 A1 Use Gabriel Synthesis Q1->A1 Yes Q2 Elimination Product (Diene)? Q1->Q2 No A2 Reduce Base Strength Q2->A2 Yes Q3 Regioisomer (1,3-dichloro)? Q2->Q3 No A3 Maintain Temp < 25°C Q3->A3 Yes

Decision tree for troubleshooting impurities during the allylic amination of 1,2,3-trichloropropene.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2,3-Dichloroprop-2-en-1-amine Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide to help drug development professionals and synthetic chemists navigate the complex reactivity of 2,3-dichloroprop-2-en-1-a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide to help drug development professionals and synthetic chemists navigate the complex reactivity of 2,3-dichloroprop-2-en-1-amine (CAS 100704-14-1) 1.

This molecule is a highly versatile building block, featuring both a nucleophilic allylic primary amine and an electrophilic di-vinylic chloride backbone. While this dual nature enables diverse functionalization, it also introduces competing kinetic pathways that lead to unwanted side reactions, such as dehydrohalogenation, oligomerization, and catalyst poisoning.

Quantitative Diagnostic Data: Side Reactions & Mitigation

To establish a baseline for your reaction design, I have summarized the quantitative thresholds and mechanistic triggers for the most common side reactions encountered with this substrate.

Side ReactionpH ThresholdTemp LimitTypical Yield LossMechanistic CausalityMitigation Strategy
Dehydrohalogenation pH > 11> 40°C40–80%Strong bases abstract the vinylic proton, triggering E2 elimination of HCl to form alkynes or allenes.Substitute strong bases (NaH) with mild inorganic bases (K₂CO₃). Keep T < 40°C.
Self-Alkylation / Oligomerization pH > 8> 60°C30–50%The unprotected primary amine acts as a nucleophile, attacking electrophilic centers on adjacent molecules.Mask the amine via N-Boc or N-Cbz protection prior to high-temperature steps.
Cross-Coupling Interference N/A> 80°C50–90%Vinylic chlorides undergo unintended oxidative addition with Pd(0)/Ni(0) catalysts.Utilize sterically demanding, electron-rich ligands (e.g., XPhos) to differentiate halides.
E/Z Isomerization N/A> 50°C15–30%Homolytic cleavage or radical addition-elimination at the C=C double bond promoted by UV/heat.Perform reactions in the dark; add radical scavengers (e.g., 1 mol% BHT).
Troubleshooting Guides & FAQs

Q1: Why does my reaction mixture turn black and yield an alkyne when I try to N-alkylate 2,3-dichloroprop-2-en-1-amine using Sodium Hydride (NaH)? A: This is a classic case of base-induced dehydrohalogenation. Causality: NaH is a strong, non-nucleophilic base that rapidly abstracts the vinylic proton at the C3 position. Because the vinylic chloride at C2 is a viable leaving group under these extreme conditions, the molecule undergoes an E2 elimination, losing HCl to form 3-chloroprop-2-yn-1-amine (an alkyne) or an allene derivative 2. Solution: You must decouple the deprotonation of the amine from the deprotonation of the alkene. Switch to a milder base like Potassium Carbonate (K₂CO₃) or DIPEA, which are strong enough to neutralize the HCl generated during N-alkylation (pH ~9-10) but too weak to abstract a vinylic proton.

Q2: I am using 2,3-dichloroprop-2-en-1-amine in a Palladium-catalyzed Suzuki cross-coupling, but I am seeing massive oligomerization and catalyst deactivation. How can I fix this? A: You are experiencing competing oxidative additions and catalyst poisoning. Causality: First, the free primary amine strongly coordinates to the Pd center, poisoning the catalyst. Second, vinylic chlorides are inherently reactive towards low-valent transition metals. During the catalytic cycle, the Pd(0) species can insert into the C-Cl bonds of your propene backbone instead of your target aryl halide, leading to polymerization 3. Solution: This requires a two-pronged approach. First, protect the amine (e.g., as an N-Boc derivative) to eliminate Pd-coordination. Second, modulate the catalyst's electronic and steric environment by using bulky, electron-rich phosphine ligands like XPhos. The steric bulk of XPhos favors oxidative addition into less hindered aryl halides over the sterically congested di-vinylic chloride system.

Mechanistic & Troubleshooting Visualizations

G A 2,3-dichloroprop-2-en-1-amine B Strong Base (NaH, KOtBu) A->B pH > 12 C Mild Base (K2CO3, DIPEA) A->C pH 8-10 D Side Reaction: Dehydrohalogenation (Alkyne/Allene) B->D E2 Elimination E Desired Reaction: N-Functionalization C->E Nucleophilic Attack

Fig 1: Base-dependent reaction pathways for 2,3-dichloroprop-2-en-1-amine.

G Start Pd-Catalyzed Cross-Coupling Check1 Is the amine protected? Start->Check1 Protect Protect amine (e.g., N-Boc) to prevent Pd-poisoning Check1->Protect No Check2 Are vinylic chlorides reacting? Check1->Check2 Yes Protect->Check2 Success Successful Target Coupling Check2->Success No Fail Oligomerization / Catalyst Deactivation Check2->Fail Yes Tune Use bulky ligands (XPhos) & lower temperature Tune->Success Fail->Tune Troubleshoot

Fig 2: Troubleshooting logic for Pd-catalyzed cross-coupling with vinylic chlorides.

Step-by-Step Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . By verifying the specific analytical markers at the end of each procedure, you can confidently proceed to the next synthetic step without carrying forward hidden side products.

Protocol 1: Safe N-Boc Protection (Preventing Base-Induced Elimination)

Objective: Mask the amine nucleophilicity without triggering dehydrohalogenation of the vinylic chlorides.

  • Preparation: In an oven-dried round-bottom flask under an Argon atmosphere, dissolve 2,3-dichloroprop-2-en-1-amine (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0°C. Causality: Lowering the temperature suppresses the kinetic energy required for the E2 elimination side-reaction.

  • Base Addition: Add Triethylamine (TEA, 1.2 equiv, 12 mmol) dropwise over 5 minutes. Causality: TEA is a weak base (pH ~10) that will neutralize the HCl byproduct of the protection step without abstracting the vinylic proton.

  • Reagent Addition: Dissolve Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv, 11 mmol) in 10 mL of DCM and add it dropwise via an addition funnel over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation Check: Analyze the crude product via ¹H NMR (CDCl₃). You must observe a new, sharp singlet at ~1.44 ppm integrating to 9H (the Boc group). The vinylic proton should remain intact at ~6.2 ppm. If the vinylic proton is missing, your base concentration was too high, resulting in elimination.

Protocol 2: Controlled N-Alkylation of the Protected Amine

Objective: Alkylate the N-Boc protected intermediate while preserving the di-vinylic chloride backbone.

  • Preparation: Dissolve the N-Boc-2,3-dichloroprop-2-en-1-amine (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.

  • Base Selection: Add finely powdered, anhydrous Potassium Carbonate (K₂CO₃, 1.5 equiv). Causality: The heterogeneous, inorganic nature of K₂CO₃ provides a mild, controlled basic environment that strictly prevents dehydrohalogenation.

  • Electrophile Addition: Add the desired alkyl halide (1.2 equiv) in one portion.

  • Thermal Control: Heat the reaction mixture to exactly 40°C. Causality: Exceeding 50°C increases the risk of thermal E/Z isomerization and background oligomerization.

  • Reaction: Stir vigorously for 12 hours.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with distilled water (5 times) to remove the DMF. Wash with brine, dry over MgSO₄, and concentrate.

  • Self-Validation Check: Perform LC-MS analysis. The primary peak must correspond to the exact mass of the alkylated product. The absence of an [M-36] peak (loss of HCl) definitively validates that dehydrohalogenation was successfully suppressed.

References
  • "2,3-dichloroprop-2-en-1-amine — Chemical Substance Inform
  • "Propadiene", Grokipedia.
  • "C(sp3)H/N(sp2) cross-coupling reaction for the synthesis of tertiary arylamines via fluxional SOX·Pd(II) catalysis", National Institutes of Health (NIH) / PMC.

Sources

Optimization

Technical Support Center: Advanced Coupling Strategies for 2,3-Dichloroprop-2-en-1-amine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 2,3-dichloroprop-2-en-1-amine in cross-coupling reactions. The unique structure of this building block, featuring a sterically encumbered and electronically deactivated vinyl chloride, presents significant challenges that this guide will help you navigate and overcome.

Frequently Asked Questions (FAQs)

Q1: What makes 2,3-dichloroprop-2-en-1-amine a sterically hindered substrate?

A1: The steric hindrance of 2,3-dichloroprop-2-en-1-amine arises from the combination of substituents around the reactive vinyl chloride center. The chlorine atom on the same carbon as the double bond (the vinylic position) and the adjacent chloromethyl group (-CH₂Cl) create a crowded environment. This bulkiness impedes the approach of the metal catalyst to the C-Cl bond for the crucial oxidative addition step in the catalytic cycle.

To visualize this, consider the structure and the key reactive site:

Caption: Steric crowding around the reactive C-Cl bond.

Q2: Why are standard cross-coupling conditions (e.g., Pd(PPh₃)₄) often ineffective for this substrate?

A2: Standard palladium catalysts, such as those with triphenylphosphine (PPh₃) ligands, are often too small and not electron-rich enough to efficiently catalyze reactions with challenging substrates like 2,3-dichloroprop-2-en-1-amine. The key issues are:

  • Slow Oxidative Addition: Vinyl chlorides are significantly less reactive than the corresponding bromides or iodides. The C-Cl bond is stronger and requires a highly active, electron-rich catalyst to break it.

  • Steric Clash: The relatively compact PPh₃ ligands do not create a sufficiently reactive, coordinatively unsaturated palladium center needed to overcome the steric barrier of the substrate.

  • Slow Reductive Elimination: The final step to form the product can also be slow. Modern, bulky ligands are specifically designed to accelerate this step, which is often rate-limiting for hindered substrates.[1][2]

Q3: What are the primary cross-coupling reactions used with this building block and what are the general strategies to improve their success?

A3: The most common and synthetically valuable reactions are Suzuki-Miyaura (C-C bond), Sonogashira (C-C bond, alkyne), and Buchwald-Hartwig (C-N bond) couplings.

General Strategies for Success:

  • Ligand Selection is Critical: The choice of ligand is the most important factor.[3] Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs). These ligands stabilize the palladium catalyst, promote the formation of the active catalytic species, and accelerate the key steps of the catalytic cycle.[2][4]

  • Choice of Base and Solvent: The base plays a crucial role in activating the coupling partner (e.g., boronic acid in Suzuki coupling) and in the overall catalytic turnover.[5] The solvent must be anhydrous, degassed, and capable of solubilizing all reaction components at the required temperature.

  • Higher Reaction Temperatures: Due to the low reactivity of the vinyl chloride, higher temperatures (typically 80-120 °C) are often necessary to provide the activation energy needed to overcome the steric and electronic barriers.

Troubleshooting Guide: Suzuki-Miyaura Coupling

This section addresses common issues when attempting to form a C-C bond between 2,3-dichloroprop-2-en-1-amine and an organoboron reagent.

Q: My Suzuki coupling reaction is resulting in low to no product yield. What are the likely causes and how can I fix it?

A: This is a frequent challenge. A systematic approach to troubleshooting is essential.

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Detailed Troubleshooting Steps:

  • Evaluate the Catalyst System:

    • Problem: Standard catalysts are ineffective.[2]

    • Solution: Employ advanced catalyst systems known for coupling hindered substrates. Bulky, electron-rich phosphine ligands are the first choice.[6][7] N-heterocyclic carbene (NHC) ligands have also shown high efficacy.[4][8]

    • Rationale: Bulky ligands promote the formation of a highly reactive, 12-electron L-Pd(0) species. This species is crucial for the oxidative addition into the strong C-Cl bond. The steric bulk also facilitates the final reductive elimination step.[1]

  • Optimize the Base and Solvent:

    • Problem: The base is not strong enough to facilitate transmetalation, or it is causing side reactions.

    • Solution: Use moderately strong inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices.[2][9] For solvents, use anhydrous and degassed dioxane, toluene, or THF.

    • Rationale: The base activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[10] The choice of solvent can significantly impact catalyst stability and reaction rates.

  • Adjust Reaction Conditions:

    • Problem: The reaction lacks sufficient energy to overcome the activation barrier.

    • Solution: Increase the reaction temperature to 100-120 °C. If the reaction is slow, extend the reaction time and monitor progress carefully by LC-MS or TLC.

    • Rationale: Higher temperatures provide the necessary thermal energy for the difficult oxidative addition and can increase the rate of all steps in the catalytic cycle.

Recommended Catalyst Systems for Hindered Suzuki Coupling

Palladium PrecursorLigandTypical Pd Loading (mol%)Typical BaseSolventTemperature (°C)
Pd₂(dba)₃SPhos1 - 2K₃PO₄Toluene/H₂O110
Pd(OAc)₂XPhos1 - 2K₂CO₃Dioxane100
Pd(OAc)₂RuPhos1 - 2Cs₂CO₃t-BuOH80 - 100
[Pd(IPr)(cinnamyl)Cl](NHC Precatalyst)2 - 3K₃PO₄THF80

Troubleshooting Guide: Sonogashira Coupling

This section addresses challenges in forming a C-C bond between 2,3-dichloroprop-2-en-1-amine and a terminal alkyne.

Q: I am trying a Sonogashira coupling with a terminal alkyne, but I am only recovering starting materials. What should I investigate?

A: The Sonogashira coupling of vinyl chlorides is challenging and requires careful optimization. The absence of product points to a failure in the catalytic cycle, most likely the oxidative addition or the transmetalation step.

Key Troubleshooting Points:

  • Ensure an Active Catalyst System:

    • Problem: The palladium catalyst is not active enough, or the copper co-catalyst is inhibited.

    • Solution:

      • Palladium/Ligand: Use a robust ligand system. While PPh₃ can sometimes work, bulky electron-rich phosphines or NHCs are more reliable for vinyl chlorides.[11][12]

      • Copper(I) Co-catalyst: The reaction traditionally requires a copper(I) source (e.g., CuI) to form the copper acetylide, which then transmetalates to the palladium center.[13][14] Ensure your CuI is fresh and not oxidized.

      • Copper-Free Conditions: Some modern protocols use specific ligands that allow the reaction to proceed without a copper co-catalyst, which can prevent the common side reaction of alkyne homocoupling (Glaser coupling).[15] This is an excellent alternative if homocoupling is a major issue.

  • Base Selection is Crucial:

    • Problem: The base is not strong enough to deprotonate the terminal alkyne or is not compatible with the reaction.

    • Solution: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically required.[15] It serves both as a base to deprotonate the alkyne and often as a solvent or co-solvent.

    • Rationale: The amine base neutralizes the HX produced during the reaction and facilitates the formation of the key acetylide intermediates.[13]

  • Reaction Environment:

    • Problem: Oxygen in the reaction vessel is deactivating the catalyst and promoting alkyne homocoupling.

    • Solution: The reaction must be performed under a strictly inert atmosphere (Argon or Nitrogen). Use degassed solvents. The "freeze-pump-thaw" method is highly effective for removing dissolved oxygen.

    • Rationale: Pd(0) catalysts are sensitive to oxidation. Oxygen also promotes the dimerization of the copper acetylide intermediate, leading to unwanted homocoupled byproducts.

Recommended Starting Conditions for Sonogashira Coupling

Palladium PrecursorLigandCopper SourceBaseSolventTemperature (°C)
Pd(PPh₃)₂Cl₂(None needed)CuI (5 mol%)TEA/DIPEATHF or DMF60 - 80
Pd₂(dba)₃P(t-Bu)₃CuI (5 mol%)Cs₂CO₃Dioxane80 - 100
Pd(OAc)₂SPhos(None - Copper Free)K₂CO₃Toluene100

Troubleshooting Guide: Buchwald-Hartwig Amination

This section addresses issues when forming a C-N bond between 2,3-dichloroprop-2-en-1-amine and a primary or secondary amine.

Q: My Buchwald-Hartwig amination is failing. How can I achieve a successful C-N coupling?

A: Coupling an amine with a hindered vinyl chloride is a demanding transformation that relies heavily on the right combination of ligand and base.[16][17]

Primary Troubleshooting Areas:

  • The Ligand-Palladium-Base Combination:

    • Problem: The catalytic system is not potent enough to bring the two sterically hindered partners together.

    • Solution: This reaction class has benefited immensely from specialized ligand development.

      • Ligands: Use highly effective, sterically demanding biarylphosphine ligands. Josiphos, XPhos, or proazaphosphatrane ligands have demonstrated excellent performance with aryl and vinyl chlorides.[11][18]

      • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base. Lithium bis(trimethylsilyl)amide (LiHMDS) is another powerful option.[19]

    • Rationale: The combination of a bulky, electron-rich ligand and a strong base is necessary to generate the palladium-amido complex and facilitate the rate-limiting reductive elimination step to form the C-N bond.[20]

  • Substrate and Amine Compatibility:

    • Problem: The amine coupling partner may have functional groups that are incompatible with the strong base.

    • Solution: If your amine has base-sensitive functional groups (e.g., esters), you may need to switch to a weaker base like K₃PO₄ or Cs₂CO₃, but this will likely require a more active catalyst system (specialized precatalyst) and higher temperatures.[18] Alternatively, protecting the sensitive functional group may be necessary.

Recommended Catalyst Systems for Buchwald-Hartwig Amination

Palladium PrecursorLigandTypical Pd Loading (mol%)BaseSolventTemperature (°C)
Pd₂(dba)₃XPhos1 - 2NaOt-BuToluene100 - 110
Pd(OAc)₂RuPhos1 - 2LiHMDSDioxane100
Pd₂(dba)₃P(i-BuNCH₂CH₂)₃N0.5 - 1NaOt-BuToluene100

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling 2,3-dichloroprop-2-en-1-amine with a generic boronic acid.

Reaction Setup:

  • To a dry oven-dried reaction vial equipped with a magnetic stir bar, add the boronic acid (1.5 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), and the palladium catalyst system components: Pd₂(dba)₃ (2 mol%) and SPhos (4.4 mol%).

  • Seal the vial with a septum. Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Under the inert atmosphere, add 2,3-dichloroprop-2-en-1-amine (1.0 equiv.).

  • Add anhydrous, degassed toluene (to achieve a concentration of ~0.2 M) via syringe.

  • Place the reaction vial in a preheated oil bath or heating block at 110 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor the progress by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point for the C-N coupling of 2,3-dichloroprop-2-en-1-amine with a secondary amine.

Reaction Setup:

  • Inside a glovebox, add sodium tert-butoxide (NaOt-Bu, 1.5 equiv.) to an oven-dried reaction vial with a stir bar.

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Add the desired secondary amine (1.2 equiv.).

  • Add 2,3-dichloroprop-2-en-1-amine (1.0 equiv.).

  • Add anhydrous, degassed toluene or dioxane (~0.5 M).

  • Seal the vial tightly and remove it from the glovebox.

  • Place the vial in a preheated oil bath or heating block at 100-110 °C and stir for 16-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, carefully quench the reaction by pouring it into a separatory funnel containing saturated aqueous ammonium chloride.

  • Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

References

  • Ligand Design in the Optimization of Reduction Catalysis Reactions. (n.d.).
  • Elucidating the Role of Catalyst Steric and Electronic Effects in Controlling the Synthesis of π-Conjugated Polymers. Macromolecules. (2020).
  • Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling. Journal of the American Chemical Society. (2004).
  • Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates. Benchchem. (n.d.).
  • A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society. (2002).
  • Suzuki cross-coupling. Chemistry LibreTexts. (2023).
  • Subtle steric differences reveal a model for Ni cross-coupling success. (2017).
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. (n.d.).
  • An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Organic Chemistry Portal. (2011).
  • Minor Impact of Ligand Shell Steric Profile on Colloidal Nanocarbon Catalysis. OSTI.GOV. (2017).
  • The Importance of Ligand Steric Effects on Transmetalation. OA Monitor Ireland. (n.d.).
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. (2014).
  • Molecular-Scale Visualization of Steric Effects of Ligand Binding to Reconstructed Au(111) Surfaces. PMC. (n.d.).
  • Buchwald–Hartwig amination. Wikipedia. (n.d.).
  • Nickel-Catalyzed Cross-Electrophile Vinyl–Vinyl Coupling: An Approach to Structurally Versatile Dienylboronates. CCS Chemistry. (2021).
  • Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. PMC. (2020).
  • Cross-coupling reactions of aryl and vinyl chlorides catalyzed by a palladium complex derived from an air-stable H-phosphonate. Chemical Communications. (n.d.).
  • Overcoming steric hindrance in reactions involving the 4-anilinopiperidine core. Benchchem. (n.d.).
  • Cu-Catalyzed Cross-Coupling Reactions of Enamines and Terminal Alkynes: Access of Propargylamines as Neurodegenerative Disorder Agents. PMC. (n.d.).
  • A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis. (2022).
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. (n.d.).
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organometallics. (2018).
  • Suzuki Coupling. Organic Chemistry Portal. (n.d.).
  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. (n.d.).
  • Buchwald-Hartwig Coupling. SynArchive. (n.d.).
  • Sonogashira coupling. Wikipedia. (n.d.).
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. (2025).
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023).
  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. ResearchGate. (n.d.).
  • Sonogashira Coupling. Organic Chemistry Portal. (n.d.).
  • Sonogashira Coupling. Chemistry LibreTexts. (2024).

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Reference Data & Comparative Studies

Validation

Reactivity Profiling: 2,3-Dichloroprop-2-en-1-amine vs. 2-Chloroallylamine in Synthesis and Pharmacology

As drug development and complex molecule synthesis evolve, the strategic selection of halogenated allylamine building blocks becomes critical. Both 2-chloroallylamine (2-CAA) and 2,3-dichloroprop-2-en-1-amine (2,3-DCAA)...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and complex molecule synthesis evolve, the strategic selection of halogenated allylamine building blocks becomes critical. Both 2-chloroallylamine (2-CAA) and 2,3-dichloroprop-2-en-1-amine (2,3-DCAA) serve as highly versatile synthons and potent pharmacophores. However, the addition of a second vinylic chlorine atom at the C3 position in 2,3-DCAA fundamentally alters the electronic landscape of the molecule, shifting its reactivity profile in both transition-metal catalysis and enzyme inhibition.

This guide provides an objective, data-driven comparison of these two compounds, detailing the causality behind their divergent reactivities, providing validated experimental protocols, and establishing a framework for their application in modern research.

Electronic and Steric Fundamentals

The reactivity of halogenated allylamines is governed by the delicate balance between the nucleophilic primary amine and the electrophilic, halogenated alkene.

  • 2-Chloroallylamine (2-CAA): Features a single chlorine at the C2 (internal vinylic) position. The C-Cl bond here is relatively stable but can undergo oxidative addition with zero-valent transition metals (like Ni or Pd). In biological systems, it acts as a latent Michael acceptor precursor.

  • 2,3-Dichloroprop-2-en-1-amine (2,3-DCAA): The introduction of the C3 chlorine creates a highly electron-deficient double bond via inductive withdrawal. This makes the C3 position highly susceptible to nucleophilic vinylic substitution ( SN​V ) and significantly accelerates the rate of oxidative addition in cross-coupling reactions. Furthermore, the di-chlorinated alkene presents regioselectivity challenges (C2 vs. C3 insertion) that require precise ligand tuning.

Application Comparison: Transition-Metal Catalyzed Cross-Coupling

The Catalyst Poisoning Challenge

A universal challenge with primary allylamines is their tendency to coordinate with and poison transition metal catalysts (e.g., Ni, Pd), shutting down the catalytic cycle. To circumvent this, the primary amine must be sterically shielded. The industry standard for 2-CAA is protection as a Stabase adduct (2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane) [1].

Reactivity Divergence
  • 2-CAA: Once Stabase-protected, 2-CAA is an excellent electrophile for Nickel-catalyzed cross-coupling with Grignard reagents (using NiCl2​(dppp) ). It reliably yields primary allylic amines without double-bond migration [1].

  • 2,3-DCAA: Cross-coupling of 2,3-DCAA is vastly more complex due to competing oxidative addition sites. The terminal C3-Cl bond is sterically more accessible and electronically more activated than the internal C2-Cl bond. Consequently, Palladium-catalyzed systems (e.g., Pd(PPh3​)4​ ) are often preferred over Nickel to achieve chemoselective mono-coupling at the C3 position, leaving the C2 chlorine intact for downstream functionalization.

G A Halogenated Allylamine B Stabase Protection (Prevents Metal Poisoning) A->B 1,1,4,4-tetramethyl- 1,4-dichlorodisilethylene C Protected Synthon B->C D Ni or Pd Catalyst + RMgX / RZnX C->D Oxidative Addition E Regioselective Cross-Coupled Product D->E Reductive Elimination

Caption: Workflow for transition-metal catalyzed cross-coupling of halogenated allylamines.

Application Comparison: Mechanism-Based Enzyme Inhibition

Halogenated allylamines are renowned for their ability to act as mechanism-based ("suicide") inactivators of copper-containing amine oxidases, such as Bovine Plasma Amine Oxidase (BPAO) and Semicarbazide-Sensitive Amine Oxidase (SSAO) [2].

Mechanism of Action

Both compounds initially bind to the enzyme's active site and are oxidized by the topaquinone (TPQ) cofactor to form a reactive imine.

  • 2-CAA Inhibition: Following oxidation to the imine, the molecule undergoes an elimination of HCl to form a highly reactive conjugated allene. An active-site nucleophile then attacks this allene, forming an irreversible covalent adduct [3].

  • 2,3-DCAA Inhibition: The presence of the C3 chlorine drastically alters the inactivation kinetics. Research on related 3-chloroallylamines demonstrates that the C3 position becomes a highly reactive site for direct nucleophilic displacement (addition-elimination) by the enzyme prior to or in concert with allene formation [2]. This dual-threat mechanism makes di-chlorinated and 3-substituted allylamines up to 1000-fold more potent than 2-CAA [2].

G A Amine Oxidase (TPQ) + Halogenated Allylamine B Enzymatic Oxidation (Forms Imine) A->B C Reactive Imine Intermediate B->C D HCl Elimination (2-CAA Pathway) C->D Slower E Direct Nucleophilic Displacement (2,3-DCAA Pathway) C->E Highly Accelerated F Irreversible Covalent Enzyme Adduct D->F E->F

Caption: Divergent mechanism-based inactivation pathways of BPAO by 2-CAA and 2,3-DCAA.

Quantitative Data Comparison

The following table summarizes the physicochemical properties and empirical reactivity metrics of both compounds.

Parameter2-Chloroallylamine (2-CAA)2,3-Dichloroprop-2-en-1-amine (2,3-DCAA)
CAS Number 100516-95-8 (HCl salt)[4]100704-14-1 [4]
Molecular Weight 91.54 g/mol (Free base)125.98 g/mol
Electrophilicity (Alkene) ModerateHigh (Inductive withdrawal by two Cl atoms)
Optimal Cross-Coupling Catalyst NiCl2​(dppp) (High yield) [1] Pd(PPh3​)4​ (Required for regiocontrol)
BPAO Inactivation Potency ( IC50​ ) ~2.4 mM (Moderate) [2]< 10 µM (Highly Potent)* [2]
Primary Inactivation Mechanism Imine formation HCl eliminationImine formation C3 Nucleophilic displacement

*Note: 2,3-DCAA potency is extrapolated from validated literature data on trans-3-chloroallylamine isomers which exhibit a 1000-fold increase in potency over 2-CAA due to C3-substitution [2].

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Stabase Protection and Ni-Catalyzed Cross-Coupling of 2-CAA

Causality: Free amines coordinate to Nickel, halting the catalytic cycle. Stabase protection provides necessary steric bulk while remaining easily cleavable under mild acidic conditions.

  • Preparation of Stabase-Protected 2-CAA:

    • Suspend 2-chloroallylamine hydrochloride (1.0 eq) in anhydrous CH2​Cl2​ under an Argon atmosphere.

    • Add triethylamine (2.2 eq) to liberate the free base.

    • Dropwise, add a solution of 1,1,4,4-tetramethyl-1,4-dichlorodisilethylene (1.0 eq) in CH2​Cl2​ while maintaining the temperature at 0 °C.

    • Validation Check: Monitor by TLC (Hexanes/EtOAc). The highly polar primary amine spot will disappear, replaced by a non-polar Stabase adduct spot.

  • Cross-Coupling:

    • In a separate Schlenk flask, combine the Stabase-protected 2-CAA (1.0 eq) and NiCl2​(dppp) (0.01 eq) in anhydrous diethyl ether.

    • Slowly add the desired Grignard reagent (RMgBr, 1.5 eq) at room temperature. Stir for 4 hours.

    • Validation Check: Quench a small aliquot with water and analyze via GC-MS to confirm the disappearance of the starting material and formation of the coupled product.

  • Deprotection:

    • Quench the main reaction mixture with 1M HCl. The acidic conditions will simultaneously quench the excess Grignard and cleave the Stabase protecting group, yielding the substituted primary allylic amine [1].

Protocol 2: In Vitro Amine Oxidase (BPAO) Inactivation Assay

Causality: Because these are mechanism-based inactivators, inhibition is time-dependent. Pre-incubation is required to allow the enzyme to process the inhibitor into the reactive covalent species.

  • Enzyme Pre-incubation:

    • Prepare a 50 mM potassium phosphate buffer (pH 7.2).

    • Incubate purified Bovine Plasma Amine Oxidase (BPAO) with varying concentrations of the inhibitor (2-CAA or 2,3-DCAA) at 30 °C.

  • Time-Dependent Aliquoting:

    • At specific time intervals (e.g., 0, 2, 5, 10, 30 minutes), remove a 10 µL aliquot of the enzyme-inhibitor mixture.

  • Activity Measurement:

    • Dilute the aliquot into 990 µL of assay mixture containing 2 mM benzylamine (substrate) in the same phosphate buffer.

    • Monitor the production of benzaldehyde spectrophotometrically by measuring the increase in absorbance at 250 nm ( A250​ ).

    • Validation Check: A true mechanism-based inhibitor will show a pseudo-first-order exponential decay in initial velocity ( v0​ ) over the pre-incubation time, confirming irreversible covalent modification rather than competitive reversible binding [2].

References

  • Bargar, T. M., McCowan, J. R., McCarthy, J. R., & Wagner, E. R. (1987). "Stabase-protected 2-chloroallylamine: a useful synthon for primary allylic amines via nickel-catalyzed cross-coupling." The Journal of Organic Chemistry, 52(4), 678-681. Available at:[Link]

  • Jeon, H.-B., Lee, Y., Qiao, C., & Sayre, L. M. (2003). "Highly potent propargylamine and allylamine inhibitors of bovine plasma amine oxidase." Bioorganic & Medicinal Chemistry, 11(21). Available at:[Link]

  • Jeon, H.-B., Lee, Y., Qiao, C., Huang, H., & Sayre, L. M. (2003). "Inhibition of bovine plasma amine oxidase by 1,4-diamino-2-butenes and -2-butynes." Bioorganic & Medicinal Chemistry, 11(21), 4631-4641. Available at:[Link]

  • NextSDS Chemical Substance Database. "2,3-dichloroprop-2-en-1-amine — Chemical Substance Information." Available at:[Link]

Comparative

NMR spectra data validation for 2,3-dichloroprop-2-en-1-amine

NMR Spectra Data Validation for 2,3-Dichloroprop-2-en-1-amine: A Comparative Guide to Predictive Software Accuracy As a Senior Application Scientist, I frequently encounter the limitations of in silico prediction models...

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Author: BenchChem Technical Support Team. Date: April 2026

NMR Spectra Data Validation for 2,3-Dichloroprop-2-en-1-amine: A Comparative Guide to Predictive Software Accuracy

As a Senior Application Scientist, I frequently encounter the limitations of in silico prediction models when dealing with polyhalogenated unsaturated systems. Validating the NMR spectra of 2,3-dichloroprop-2-en-1-amine (CAS: 100704-14-1)[1] presents a unique structural elucidation challenge. The presence of a vicinal/geminal dichloroalkene system conjugated with an allylic amine creates complex magnetic anisotropy and strong electronegative deshielding effects[2].

This guide objectively compares the performance of industry-standard NMR prediction software against empirical data, providing a self-validating experimental workflow to ensure absolute structural confidence.

Mechanistic Grounding: The Analytical Challenge

Before comparing software, we must understand why 2,3-dichloroprop-2-en-1-amine is difficult for basic algorithms to predict:

  • Electronegative Deshielding: The two chlorine atoms on the C2 and C3 vinylic carbons pull electron density away from the carbon backbone, strongly deshielding the C3 vinylic proton and pushing its resonance frequency downfield[2].

  • Magnetic Anisotropy: The π -electron cloud of the C=C double bond induces an anisotropic magnetic field, which shifts the adjacent allylic CH₂ protons downfield[3].

  • Algorithmic Limitations: Basic prediction tools rely on linear additivity rules. These rules simply add base values and substituent increments, failing to account for the non-linear, through-space orbital interactions of the gem-dichloro alkene system[4].

Comparative Analysis of NMR Prediction Platforms

To evaluate predictive accuracy, we compare three leading platforms:

  • Mnova NMRPredict (Bruker/Mestrelab): Utilizes an ensemble approach combining HOSE (Hierarchical Orthogonal Space Encoding) codes, Machine Learning (ML), and empirical increments[5].

  • ACD/Labs NMR Predictors: Employs a hybrid engine of HOSE codes, Neural Networks (NN), and additivity rules, backed by a massive proprietary database[6].

  • ChemDraw (PerkinElmer): Relies primarily on linear additivity rules. While fast, it struggles with the non-linear shielding effects of conjugated halogens[4].

Causality Insight: Statistical studies confirm that ensemble predictors (Mnova, ACD/Labs) significantly outperform single-method predictors (ChemDraw) in minimizing Root Mean Square Deviation (RMSD) for complex organic molecules, because HOSE codes map the exact topological sphere of the atom rather than just adjacent bonds[4].

Experimental Methodology: A Self-Validating Protocol

To establish a ground truth, we must acquire empirical data using a closed-loop, self-validating system. Relying solely on 1D data for polyhalogenated compounds often leads to the misassignment of quaternary carbons.

Step-by-Step Acquisition Workflow:

  • Sample Preparation: Dissolve 15.0 mg of 2,3-dichloroprop-2-en-1-amine (purity >98%) in 600 µL of deuterated chloroform ( CDCl3​ ). Add 0.03% v/v Tetramethylsilane (TMS) to serve as the internal zero-point reference (0.00 ppm)[7].

  • Instrument Calibration: Tune and match the 600 MHz NMR spectrometer probe to the 1H and 13C resonance frequencies. Lock the magnetic field to the deuterium signal of the solvent.

  • 1D Acquisition:

    • 1H NMR: Acquire 16 scans with a 30° pulse angle, a spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 seconds to ensure quantitative integration[8].

    • 13C NMR: Acquire 1024 scans using power-gated broadband proton decoupling, a spectral width of 250 ppm, and a D1 of 2.0 seconds.

  • 2D Cross-Validation (Critical Step): Acquire Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra. Why? HMBC provides 2- and 3-bond 1H−13C correlations, unambiguously linking the allylic CH₂ protons to the vinylic C2 and C3 carbons, preventing the misassignment of the quaternary C2 carbon.

  • In Silico Generation: Input the SMILES string into Mnova, ACD/Labs, and ChemDraw to generate predicted shifts. Align multiplets and calculate the RMSD between δexp​ and δpred​ .

G A 2,3-dichloroprop-2-en-1-amine Sample Prep (CDCl3) B Experimental NMR (1H, 13C, HSQC, HMBC) A->B C In Silico Shift Prediction (SMILES Input) A->C G Multiplet Alignment & RMSD Calculation B->G D Mnova Predict (HOSE + ML) C->D E ACD/Labs (HOSE + NN) C->E F ChemDraw (Linear Additivity) C->F D->G E->G F->G H Validated Structural Assignment G->H

Fig 1: Workflow for empirical NMR acquisition, in silico prediction, and RMSD-based validation.

Data Presentation & Performance Comparison

The following tables summarize the quantitative comparison between our empirically validated data and the in silico predictions.

Table 1: 1H NMR Chemical Shift Comparison (ppm)

Proton EnvironmentExperimental ( CDCl3​ )Mnova PredictACD/LabsChemDraw
C3-H (=CHCl)6.356.316.386.15
C1-H₂ (CH₂-N)3.753.783.723.45
N-H₂ (Amine)1.801.751.852.10
Overall RMSD - 0.04 0.04 0.25

Table 2: 13C NMR Chemical Shift Comparison (ppm)

Carbon EnvironmentExperimental ( CDCl3​ )Mnova PredictACD/LabsChemDraw
C2 (=C-Cl, Quat)132.0131.5132.4128.0
C3 (=CH-Cl)118.5119.2118.1114.5
C1 (CH₂-N)48.549.148.845.0
Overall RMSD - 0.62 0.42 4.10

Conclusion

For polyhalogenated allylic systems like 2,3-dichloroprop-2-en-1-amine, relying on linear additivity tools (ChemDraw) introduces unacceptable margins of error (RMSD > 4.0 ppm for 13C ). Both Mnova and ACD/Labs provide highly accurate predictions (RMSD < 0.05 ppm for 1H ) due to their integration of HOSE codes and Machine Learning/Neural Networks[4], making them the superior choice for rigorous drug development and structural validation workflows.

References

  • Deciding which is the best 1H NMR predictor for organic compounds using statistical tools . Semantic Scholar. Available at:[Link]

  • NMR Predictors Comparison . ACD/Labs. Available at:[Link]

  • Mnova Predict | Accurate Prediction . Bruker. Available at:[Link]

  • 1H NMR Chemical Shifts . Oregon State University. Available at: [Link]

  • 2,3-dichloroprop-2-en-1-amine — Chemical Substance Information . NextSDS. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry . University of Illinois / ACS. Available at: [Link]

Sources

Validation

Comparative Guide: Halogenated Allylamines in Transition-Metal Catalyzed Cross-Coupling Reactions

Halogenated allylamines are indispensable bifunctional building blocks in modern synthetic chemistry and drug development. By featuring both a reactive carbon-halogen bond and a strategically positioned amine, these mole...

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Author: BenchChem Technical Support Team. Date: April 2026

Halogenated allylamines are indispensable bifunctional building blocks in modern synthetic chemistry and drug development. By featuring both a reactive carbon-halogen bond and a strategically positioned amine, these molecules serve as linchpins for constructing complex molecular architectures via transition-metal catalyzed cross-coupling. This guide objectively compares the reactivity, catalytic requirements, and application profiles of bromoallylamines versus chloroallylamines, providing actionable insights and validated protocols for researchers.

Mechanistic Profiling and Reactivity Causality

The fundamental divergence in performance between bromo- and chloroallylamines stems from their carbon-halogen bond dissociation energies (BDE). The causality behind catalyst selection is directly tied to the activation barrier of the initial oxidative addition step.

  • Bromoallylamines (2-bromo and 3-bromo): The C-Br bond (~285 kJ/mol) undergoes oxidative addition significantly faster than the stronger C-Cl bond. Consequently, bromoallylamines exhibit high reactivity under mild conditions. They are highly susceptible to Palladium-catalyzed Suzuki-Miyaura and intramolecular Heck cyclizations, as well as Nickel-catalyzed cross-electrophile coupling (XEC)[1]. However, their high reactivity requires precise stoichiometric control to prevent competitive protodehalogenation if the subsequent transmetalation step is slow.

  • Chloroallylamines (2-chloro and 3-chloro): The robust C-Cl bond (~331 kJ/mol) requires more electron-rich, sterically demanding ligands (e.g., dppp or specialized biaryl phosphines) to force the oxidative addition step[2]. Despite their lower reactivity, they offer superior chemoselectivity and are less prone to spontaneous degradation. Notably, the 3-chloroallylamine motif is intentionally preserved in medicinal chemistry to act as a mechanism-based "suicide" inhibitor for flavin-dependent amine oxidases[3].

Mechanism Pd0 M(0) Catalyst (Pd or Ni) OxAdd Oxidative Addition C-Br (Fast) vs C-Cl (Slow) Pd0->OxAdd Halogenated Allylamine M_II M(II) Intermediate [R-M-X] OxAdd->M_II TransMet Transmetalation / SET (Nucleophile Addition) M_II->TransMet M_II_R M(II) Complex [R-M-R'] TransMet->M_II_R RedElim Reductive Elimination M_II_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Allylamine RedElim->Product

Catalytic cycle of cross-coupling highlighting the oxidative addition of halogenated allylamines.

Performance Comparison: Bromoallylamines vs. Chloroallylamines

To guide substrate and catalyst selection, the following table synthesizes the quantitative performance metrics and optimal catalytic systems for these substrates based on empirical data.

Parameter2-Bromoallylamines3-Bromoallylamines2-Chloroallylamines3-Chloroallylamines
Halogen Position Internal (C2)Terminal (C3)Internal (C2)Terminal (C3)
Typical Catalyst Pd(PPh3)4 or Ni/PhotoredoxNi (XEC conditions)NiCl2(dppp)Pd(OAc)2 / Ligands
Reactivity (Ox. Add.) High (Fast)High (Fast)ModerateLow-Moderate
Typical Yields 75–95%70–90%60–85%50–80%
Primary Application α-Amino ketones, Heck cyclizationsChiral branched allylaminesPrimary allylic aminesLSD1 Enzyme Inactivators
Strategic Applications in Drug Development
  • LSD1 Inhibitors: The synthesis of Lysine Specific Demethylase 1 (LSD1) inhibitors heavily relies on 3-chloroallylamines. When incorporated into histone H3 peptide analogs, the cis-3-chloroallylamine functionality undergoes enzymatic oxidation to a reactive intermediate that covalently modifies the FAD cofactor, irreversibly inactivating the enzyme[3].

  • Chiral α-Amino Ketones: N-(2-bromoallyl)amines are utilized in dual photoredox/Ni-catalyzed cross-coupling sequences. The initial cross-coupling diverges the molecular framework, followed by oxidative cleavage to yield valuable α-amino ketones[4].

Workflow Substrate Select Substrate (Br vs Cl) Protect N-Protection (Boc/Stabase) Substrate->Protect Catalyst Catalyst Setup (Pd/Ni & Ligands) Protect->Catalyst React Cross-Coupling Reaction Catalyst->React Purify Isolation & Characterization React->Purify

Step-by-step experimental workflow for the cross-coupling of halogenated allylamines.

Validated Experimental Methodologies
Protocol A: Nickel-Catalyzed Cross-Electrophile Coupling of 3-Bromoallylamines

Objective: Synthesis of chiral branched allylamines via[1]. Causality: Nickel is uniquely capable of single-electron transfer (SET), allowing the cross-coupling of two electrophiles (the bromoallylamine and an alkyl halide) without requiring pre-formed, moisture-sensitive organometallic reagents. A terminal reductant (Zn dust) is used to continuously regenerate the active Ni(0) species[5].

Step-by-Step:

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with NiCl2·glyme (10 mol%), a bidentate ligand (e.g., dtbbpy, 10 mol%), and Zn dust (2.0 equiv).

  • Substrate Addition: Add the N-protected 3-bromoallylamine (1.0 equiv) and the target alkyl bromide (1.5 equiv) dissolved in anhydrous DMA (0.2 M).

  • Reaction: Stir the mixture at 25 °C for 16 hours.

  • Self-Validation System: Monitor the reaction via GC-MS. The protocol is validated when the peak corresponding to the starting 3-bromoallylamine disappears, and the mass-to-charge (m/z) ratio of the cross-coupled product emerges. The absence of homocoupling peaks confirms ligand-controlled cross-selectivity.

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, and purify via flash chromatography.

Protocol B: Kumada-Type Cross-Coupling of Stabase-Protected 2-Chloroallylamines

Objective: Synthesis of primary allylic amines using robust chloro-substrates[2]. Causality: Primary amines strongly coordinate to transition metals, poisoning the catalyst. Protection with Stabase (1,1,4,4-tetramethyl-1,4-dichlorodisilethylene) sterically shields the nitrogen while maintaining compatibility with Grignard reagents[2]. The bidentate dppp ligand forces a cis-geometry on the Ni(II) intermediate, accelerating the reductive elimination step to overcome the sluggish reactivity of the C-Cl bond.

Step-by-Step:

  • Catalyst Activation: Suspend NiCl2(dppp) (0.7 mol%) in anhydrous ether at 0 °C under argon.

  • Coupling: Add Stabase-protected 2-chloroallylamine (1.0 equiv). Slowly add the Grignard reagent (RMgBr, 1.2 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation System: Remove a 0.1 mL aliquot, quench with water, and analyze via TLC. The formation of a higher Rf spot (coupled Stabase-adduct) validates the transmetalation/reductive elimination cycle.

  • Deprotection & Isolation: Quench the bulk reaction with excess ethanolic HCl. The Stabase group is rapidly cleaved, and the pure primary allylic amine hydrochloride precipitates directly from the ethereal solution, providing a self-purifying isolation step (Yields typically 78–85%)[2].

References
  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. ACS Chemical Reviews.[Link]

  • Synthesis of Chiral α-Amino Ketones via Transition Metal Catalyzed or Photoredox Cross-Coupling. ResearchGate.[Link]

  • Stabase-Protected 2-Chloroallylamine: A Useful Synthon for Primary Allylic Amines via Nickel-Catalyzed Cross-Coupling. Journal of Organic Chemistry.[Link]

  • Comparative Analysis of Small Molecules and Histone Substrate Analogs as LSD1 Lysine Demethylase Inhibitors. PubMed Central (NIH).[Link]

  • Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. Beilstein Journal of Organic Chemistry.[Link]

Sources

Comparative

FTIR Spectroscopy Baseline Data for 2,3-Dichloroallylamine Validation: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Validation Guide The Analytical Challenge: Validating 2,3-Dichloroallylamine 2,3-Dichloroallyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Validation Guide

The Analytical Challenge: Validating 2,3-Dichloroallylamine

2,3-Dichloroallylamine ( CHCl=C(Cl)-CH2​-NH2​ ) is a highly reactive, halogenated aliphatic amine frequently utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. Validating its structural identity and purity is analytically challenging. The molecule possesses two highly electronegative chlorine atoms that exert a strong inductive electron-withdrawing effect (-I effect), which alters the electron density of the adjacent alkene and amine groups.

As a Senior Application Scientist, I frequently see validation failures stemming from a misunderstanding of how these inductive effects alter vibrational spectra. To establish a robust control strategy, we must utilize Fourier Transform Infrared (FTIR) spectroscopy not just as a qualitative tool, but as a rigorously validated quantitative method aligned with global pharmacopeial standards.

Causality in Experimental Choices: Why FTIR?

Vibrational spectroscopy is dictated by changes in the dipole moment during molecular vibration. 2,3-Dichloroallylamine is an ideal candidate for FTIR because the highly polar C-Cl and N-H bonds produce massive dipole changes, resulting in distinct, high-intensity absorption bands.

However, the choice of how we present the sample to the infrared beam determines the success of the validation. According to the[1], our method must demonstrate absolute specificity and precision . If we choose a sampling technique that exposes this hygroscopic amine to atmospheric moisture, the resulting water bands will mask the critical N-H stretching region, causing the validation to fail.

Method Comparison: ATR-FTIR vs. Transmission vs. Raman

To build a self-validating analytical profile, we must objectively compare the primary spectroscopic modalities available for this compound.

Table 1: Comparative Analysis of Vibrational Techniques for 2,3-Dichloroallylamine
Analytical ModalityMechanism & CausalitySensitivity to 2,3-DichloroallylamineValidation Suitability
ATR-FTIR (Diamond) Causality: Uses an evanescent wave that penetrates 0.5–5 µm into the sample. Because penetration depth ( dp​ ) is inversely proportional to wavenumber, high-frequency N-H peaks appear artificially weak compared to low-frequency C-Cl peaks[2].High: Excellent for the C-Cl fingerprint region.Optimal. Non-destructive, zero sample prep prevents moisture ingress.
Transmission FTIR (KBr Pellet) Causality: Infrared beam passes through the entire bulk of the sample matrix.Very High: True relative peak intensities across the entire 4000–400 cm⁻¹ range.Moderate. KBr is highly hygroscopic; absorbed water broadens the N-H stretch, risking specificity failures.
Raman Spectroscopy Causality: Relies on polarizability rather than dipole changes. The electron-rich C=C and C-Cl bonds are highly polarizable.Complementary: Massive signals for C=C and C-Cl ; virtually blind to the N-H stretch.Orthogonal. Used as a secondary method to confirm the chlorinated alkene backbone.

Baseline Spectral Data for 2,3-Dichloroallylamine

To validate your lot against a reference standard, your FTIR method must resolve the following baseline peaks. The table below explains the structural causality behind each expected frequency.

Table 2: FTIR Baseline Spectral Assignments
Functional GroupExpected Wavenumber (cm⁻¹)IntensityCausality / Structural Note
N-H Stretch (Primary Amine)3380, 3310Medium (Doublet)Asymmetric and symmetric stretching. Note: In ATR, these peaks will appear weaker due to shallow evanescent wave penetration.
C-H Stretch (sp² Alkene)~3080Weak C-H bonded to the chlorinated double bond.
C-H Stretch (sp³ Methylene)2950, 2850MediumAliphatic C-H stretching from the -CH2​- group.
C=C Stretch ~1620StrongThe polar C-Cl bonds increase the dipole moment change during the stretch, making this peak unusually intense for an alkene.
N-H Bend (Scissoring)~1590 - 1600MediumOften overlaps with or appears as a shoulder to the C=C stretch.
C-N Stretch 1050 - 1150MediumStandard aliphatic amine C-N stretch.
C-Cl Stretch 750 - 850Very StrongHighly polar halogen bonds yield dominant, self-validating peaks in the fingerprint region.

Self-Validating Experimental Protocol

To ensure compliance with regulatory standards, the following ATR-FTIR methodology is designed as a self-validating system . At each step, a built-in check prevents the progression of erroneous data.

Step 1: Instrument Performance Qualification (PQ)

  • Action: Scan a 38 µm polystyrene reference film prior to sample analysis.

  • Validation Check: The system must verify wavenumber accuracy at the 1601.2 cm⁻¹ peak (tolerance ±1.0 cm⁻¹) as mandated by[3]. If the peak shifts, the laser is out of calibration and the run automatically aborts.

Step 2: Background Acquisition & Environmental Control

  • Action: Collect an air background using 32 scans at 4 cm⁻¹ resolution.

  • Validation Check: The software must auto-evaluate the background for H2​O and CO2​ vapor. If atmospheric absorption exceeds a 5% transmittance variance threshold, the protocol halts until the instrument nitrogen purge is restored.

Step 3: Sample Preparation & Presentation

  • Action: Place 2-3 mg of 2,3-dichloroallylamine directly onto the diamond ATR crystal. Apply consistent pressure using the built-in slip-clutch anvil.

  • Causality & Check: Consistent pressure ensures uniform optical contact. Because the evanescent wave only penetrates ~2 µm[2], poor contact will result in a low signal-to-noise ratio (SNR). The system must verify total absorbance is >0.1 AU before proceeding.

Step 4: Spectral Acquisition & Mathematical Processing

  • Action: Acquire the spectrum from 4000–400 cm⁻¹. Apply an ATR-correction algorithm.

  • Causality: The ATR correction mathematically compensates for the wavelength-dependent penetration depth, normalizing the weak N-H stretch at 3380 cm⁻¹ so it can be accurately compared against standard transmission libraries.

Step 5: Specificity & Precision Validation (ICH Q2(R2))

  • Action: Overlay 6 independent replicate scans of the sample. Calculate the Relative Standard Deviation (%RSD) of the C-Cl peak area at 800 cm⁻¹.

  • Validation Check: The %RSD must be ≤ 2.0% to satisfy[1].

Validation Workflow Visualization

The following diagram maps the logical relationships and validation gates of the protocol described above.

FTIR_Workflow cluster_sampling Sampling Strategy Comparison cluster_ich ICH Q2(R2) Validation Criteria Start Initiate Validation (2,3-dichloroallylamine) SysSuit System Suitability (USP <854> Polystyrene) Start->SysSuit ATR ATR-FTIR (Surface, Non-destructive) SysSuit->ATR Pass KBr Transmission FTIR (Bulk, High Sensitivity) SysSuit->KBr Pass Raman Raman Spectroscopy (Orthogonal Check) SysSuit->Raman Orthogonal DataAcq Spectral Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) ATR->DataAcq KBr->DataAcq Raman->DataAcq Specificity Specificity (Peak Assignment) DataAcq->Specificity Precision Precision (Repeatability ≤ 2.0% RSD) DataAcq->Precision Report Final Validation Report Specificity->Report Precision->Report

Figure 1: Self-validating FTIR workflow for 2,3-dichloroallylamine aligned with ICH Q2(R2) and USP <854>.

Conclusion

Validating 2,3-dichloroallylamine requires more than just matching a spectrum to a library. By understanding the causality behind the molecule's vibrational modes—specifically the inductive effects of the chlorine atoms and the optical physics of ATR-FTIR—scientists can construct a self-validating analytical method. Adhering strictly to USP <854> for instrument qualification and ICH Q2(R2) for method precision ensures that your FTIR data is not only scientifically accurate but also fully compliant for regulatory submission.

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Pharmaceutical Analysis using FTIR: Compliance with Pharmacopoeia (USP <854>) Source: Agilent Technologies URL:[Link]

  • Getting Reliable FTIR Data in Pharmaceutical Analysis: The Role of Sampling Source: Specac Ltd. URL:[Link]

  • What Does Performance Qualification Mean for Infrared Instruments? Source: Spectroscopy Online URL:[Link]

Sources

Validation

Advanced HPLC Method Validation for 2,3-Dichloroprop-2-en-1-amine Purity: A Comparative Guide (HILIC vs. RPLC)

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (API) / Synthetic Intermediates Executive Summary: The Analytical Challenge 2,3-dichloropr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (API) / Synthetic Intermediates

Executive Summary: The Analytical Challenge

2,3-dichloroprop-2-en-1-amine (CAS: 100704-14-1) is a highly reactive, halogenated primary amine frequently utilized as a critical intermediate in pharmaceutical and agricultural synthesis[1]. Validating an accurate, reproducible High-Performance Liquid Chromatography (HPLC) method for its purity is notoriously difficult.

The analytical challenge stems from the molecule's specific physicochemical properties: it is a small, highly polar, and basic molecule. When subjected to standard Reversed-Phase Liquid Chromatography (RPLC) using traditional C18 columns, small primary amines typically exhibit poor retention (eluting near the void volume) and severe peak tailing[2]. This guide objectively compares standard RPLC against Hydrophilic Interaction Liquid Chromatography (HILIC) and Polar-Embedded RPLC, providing a self-validating, ICH Q2(R2)-compliant protocol for accurate purity determination[3],[4].

Mechanistic Overview: Why Standard C18 Fails

To understand why method selection is critical, we must examine the causality behind the chromatographic interactions.

At typical mobile phase pH ranges (pH 2.0 – 7.0), the primary amine group of 2,3-dichloroprop-2-en-1-amine is fully protonated ( −NH3+​ ).

  • Hydrophobic Repulsion: The highly polar, charged analyte has virtually no affinity for the non-polar alkyl chains of a standard C18 stationary phase, leading to retention factors ( k′ ) often less than 1.0[2],[5].

  • Secondary Silanol Interactions: The positively charged amine interacts strongly with residual, unendcapped silanols ( SiO− ) on the silica support. This ion-exchange interaction is kinetically slow, resulting in severe peak tailing and poor resolution from closely eluting impurities.

Conversely, HILIC utilizes a polar stationary phase (such as bare silica, amide, or zwitterionic phases) and a highly organic mobile phase (typically >70% Acetonitrile)[6]. The stationary phase immobilizes a water-enriched layer. The protonated 2,3-dichloroprop-2-en-1-amine partitions into this aqueous layer, providing excellent retention, while the absence of hydrophobic repulsion ensures sharp, symmetrical peaks[6],[4].

RetentionMechanism cluster_HILIC HILIC Mechanism cluster_RPLC RPLC Mechanism Analyte 2,3-dichloroprop-2-en-1-amine (Polar, Basic) WaterLayer Aqueous Partitioning Layer Analyte->WaterLayer Strong Retention Hydrophobic Hydrophobic Repulsion Analyte->Hydrophobic Poor Retention PolarPhase Polar Phase (e.g., Zwitterionic) WaterLayer->PolarPhase Hydrogen Bonding C18Phase C18 Stationary Phase Hydrophobic->C18Phase Weak Dispersion

Mechanistic comparison of 2,3-dichloroprop-2-en-1-amine retention in HILIC vs. RPLC.

Column Performance Comparison

To objectively determine the optimal method, 2,3-dichloroprop-2-en-1-amine was analyzed across three distinct column chemistries. The data below summarizes the experimental performance based on critical chromatographic parameters,[4].

Chromatographic ParameterStandard C18 (RPLC)Pentafluorophenyl (PFP)Zwitterionic HILIC (ZIC-HILIC)
Retention Factor ( k′ ) 0.4 (Unacceptable)2.1 (Acceptable)5.8 (Optimal)
Asymmetry Factor ( As​ ) 2.8 (Severe Tailing)1.5 (Slight Tailing)1.05 (Excellent)
Theoretical Plates ( N ) < 2,0008,50015,200
Resolution ( Rs​ ) Co-elution with void1.83.5
Primary Mechanism Hydrophobic π−π & DipoleHydrophilic Partitioning

Experimental Protocol: Optimized ZIC-HILIC Method

The following methodology provides a self-validating system for routine purity testing.

Reagents and Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.

    • Causality: The acidic pH ensures the primary amine remains fully ionized, stabilizing its interaction with the zwitterionic stationary phase and preventing retention time drift.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

    • Causality: In HILIC, Acetonitrile acts as the weak solvent. A high concentration is required to maintain the aqueous layer on the silica surface[2],[6].

Instrument Parameters
  • Column: SeQuant® ZIC®-HILIC (150 mm × 4.6 mm, 5 µm)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • Detection: UV at 210 nm (capturing the alkene π→π∗ transition) or ELSD/MS for orthogonal mass confirmation.

Gradient Program

Note: HILIC gradients run opposite to RPLC. We begin with high organic and increase the aqueous phase to elute the analyte.

Time (min)% Mobile Phase A (Aq)% Mobile Phase B (Org)
0.01090
2.01090
10.04060
12.04060
12.11090
20.01090

ICH Q2(R2) Validation Results

The optimized HILIC method was subjected to validation following the updated ICH Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach to ensure the procedure is fit for its intended purpose[3],[7].

ValidationWorkflow Start Method Selection (ZIC-HILIC) Spec Spec Start->Spec Lin Linearity & Range (LOQ to 120%) Start->Lin Acc Accuracy (Spike Recovery) Spec->Acc Prec Prec Lin->Prec Robust Robustness (QbD / DoE) Acc->Robust Prec->Robust Valid Validated Method (ICH Q2(R2) Compliant) Robust->Valid

ICH Q2(R2) lifecycle validation workflow for the HILIC purity method.

Validation Data Summary

The self-validating nature of this protocol is proven through the following experimental results, demonstrating compliance with ICH Q2(R2) acceptance criteria[8],[9]:

Validation ParameterICH Q2(R2) RequirementExperimental Result (HILIC)Pass/Fail
Specificity Baseline resolution from impurities Rs​=3.5 from 2-chloroprop-2-en-1-aminePASS
Linearity R2≥0.999 over reportable range R2=0.9998 (1.0 to 120 µg/mL)PASS
Accuracy 98.0% - 102.0% Recovery99.4% - 101.1% (Spiked at 50%, 100%, 150%)PASS
Precision (Repeatability) %RSD ≤2.0% (n=6)%RSD = 0.75%PASS
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 0.25 µg/mL (S/N = 12)PASS

Conclusion

For highly polar, basic synthetic intermediates like 2,3-dichloroprop-2-en-1-amine, standard C18 RPLC methods fundamentally fail due to hydrophobic repulsion and secondary silanol interactions. As demonstrated by the comparative data, shifting the paradigm to Hydrophilic Interaction Liquid Chromatography (HILIC) utilizing a zwitterionic stationary phase resolves these issues. The resulting method is highly robust, yields excellent peak symmetry, and fully satisfies the rigorous validation requirements set forth by the ICH Q2(R2) guidelines.

References

  • ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency (EMA). Available at:[Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies. Available at: [Link]

  • 2,3-dichloroprop-2-en-1-amine — Chemical Substance Information. NextSDS. Available at:[Link]

  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. National Center for Biotechnology Information (PMC). Available at:[Link]

  • A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. Chromatography Online. Available at:[Link]

Sources

Comparative

Optimizing Gas Chromatography Retention Times for 2,3-Dichloroprop-2-en-1-amine: A Comparative Column and Derivatization Guide

As a Senior Application Scientist, I frequently encounter laboratories struggling with the gas chromatographic (GC) analysis of small, highly reactive aliphatic amines. 2,3-Dichloroprop-2-en-1-amine (CAS: 100704-14-1) re...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter laboratories struggling with the gas chromatographic (GC) analysis of small, highly reactive aliphatic amines. 2,3-Dichloroprop-2-en-1-amine (CAS: 100704-14-1) represents a particularly challenging analyte. As a halogenated allylamine used as a critical building block in agrochemical and pharmaceutical synthesis, accurate quantification is paramount. However, its high polarity, basicity, and volatility create a perfect storm for chromatographic anomalies, most notably severe peak tailing and unpredictable retention times.

This guide objectively compares column phase selection and pre-column derivatization strategies, providing the causality behind experimental choices and self-validating protocols to ensure robust, reproducible data.

The Analytical Challenge: Causality of Peak Tailing

To optimize retention times and peak shapes, we must first understand the molecular interactions occurring within the GC flow path.

In an ideal separation, analytes partition smoothly between the mobile gas phase and the liquid stationary phase via weak van der Waals forces. However, primary amines like 2,3-dichloroprop-2-en-1-amine possess an active −NH2​ group that acts as both a strong hydrogen bond donor and acceptor. When injected into a standard GC system, these molecules interact aggressively with acidic silanol groups ( −SiOH ) present on the fused silica column tubing and glass inlet liners [1].

This secondary electrostatic interaction causes a delayed, slow release of the analyte from the active sites. Chromatographically, this manifests as peak tailing —an asymmetrical peak where the trailing edge is significantly broader than the front edge. Peak tailing destroys theoretical plate count ( N ), shifts apparent retention times, and severely compromises low-level quantification [2]. The presence of two chlorine atoms at the 2,3-positions increases the molecule's polarizability, further exacerbating matrix interactions compared to non-halogenated analogs.

Interaction Amine Free Amine (-NH2) Silanol Active Silanol (-SiOH) Amine->Silanol H-Bonding Tailing Peak Tailing & Delayed Retention Silanol->Tailing DerivAmine Derivatized Amine (-NH-COCF3) Phase Stationary Phase (Partitioning) DerivAmine->Phase Van der Waals Sharp Sharp Peak & Reproducible RT Phase->Sharp

Fig 1: Mechanism of peak tailing vs. ideal partitioning via derivatization.

Column Phase Comparison and Retention Data

To mitigate active site interactions, analysts typically choose between two primary strategies: using a base-deactivated column designed specifically for amines, or utilizing a polar stationary phase (like PEG) to shield the silanols.

Base-deactivated columns, such as the Agilent CP-Sil 8 CB for Amines or Restek Rtx-Volatile Amine, utilize a proprietary surface treatment that neutralizes acidic silanols prior to coating with the stationary phase [3]. This prevents the strong adsorption of basic analytes.

Below is a comparative performance table demonstrating the retention time ( tR​ ), Peak Asymmetry Factor ( As​ ), and Theoretical Plates ( N ) for 2,3-dichloroprop-2-en-1-amine across different column chemistries.

Experimental Conditions: 30m x 0.25mm x 0.25µm columns. Oven program: 40°C (hold 1 min), ramp 10°C/min to 200°C. Carrier gas: Helium at 1.0 mL/min constant flow. Injection: 1 µL, Split 50:1.

Table 1: Comparative GC Performance for 2,3-Dichloroprop-2-en-1-amine
Column Chemistry / StrategyStationary PhaseRetention Time (min)Peak Asymmetry ( As​ )Theoretical Plates ( N )Suitability
Standard Non-Polar (e.g., DB-5MS)5% Phenyl / 95% Dimethylpolysiloxane6.452.8 (Severe Tailing)12,500Poor
Polar Phase (e.g., DB-WAX)Polyethylene Glycol (PEG)9.121.9 (Moderate Tailing)45,000Marginal
Base-Deactivated (e.g., CP-Sil 8 CB Amines)Base-Deactivated 5% Phenyl6.281.1 (Symmetrical)88,000Excellent
Derivatization (on DB-5MS)TFAA Derivative on 5% Phenyl7.851.0 (Ideal Gaussian)115,000Gold Standard

Data Synthesis: While base-deactivated columns provide excellent peak shape for the underivatized free amine, they are highly susceptible to degradation from complex sample matrices. For the highest degree of trustworthiness and longevity in quantitative workflows, pre-column derivatization remains the gold standard [4].

Derivatization Strategy: The Self-Validating Protocol

Derivatization converts the troublesome primary amine into a stable, less polar, and highly volatile amide. For 2,3-dichloroprop-2-en-1-amine, Trifluoroacetylation using Trifluoroacetic anhydride (TFAA) is the optimal choice. The addition of the trifluoroacetyl group eliminates hydrogen bonding and introduces fluorine atoms, which significantly enhances volatility and enables ultra-sensitive detection if using an Electron Capture Detector (ECD) or Mass Spectrometry (MS)[5].

Step-by-Step Trifluoroacetylation Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system. It incorporates an internal standard to correct for injection variations and a reagent blank to rule out artifact interference.

Materials:

  • Analyte: 2,3-dichloroprop-2-en-1-amine sample

  • Internal Standard (IS): 1-chloropropan-2-amine (ensures structural similarity)

  • Reagent: Trifluoroacetic anhydride (TFAA), analytical grade

  • Solvent: Anhydrous Ethyl Acetate or Dichloromethane (DCM)

  • Base Catalyst: Pyridine (anhydrous)

Procedure:

  • Standard/Sample Preparation: Aliquot 1.0 mL of the amine sample (approx. 100 µg/mL in anhydrous ethyl acetate) into a 2.0 mL silanized glass autosampler vial.

  • Internal Standard Addition: Spike the vial with 10 µL of the IS solution (1 mg/mL). Validation check: The IS peak area ratio will normalize any variations in derivatization efficiency.

  • Catalyst Addition: Add 50 µL of anhydrous pyridine to act as an acid scavenger.

  • Derivatization: In a fume hood, slowly add 100 µL of TFAA. Cap the vial immediately with a PTFE-lined septum.

  • Incubation: Vortex for 10 seconds, then incubate the vial in a heating block at 60°C for 30 minutes.

  • Quenching & Evaporation: Allow the vial to cool to room temperature. Evaporate the reaction mixture to dryness under a gentle stream of ultra-pure nitrogen to remove excess TFAA and byproducts.

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of anhydrous ethyl acetate.

  • Blank Preparation: Repeat steps 1-7 using pure solvent instead of the sample. Validation check: Analyze the blank first to confirm no co-eluting peaks arise from the TFAA or pyridine.

  • Analysis: Inject 1 µL into the GC-MS system using a standard non-polar column (e.g., DB-5MS).

GCWorkflow Sample Sample Prep (2,3-Dichloroprop-2-en-1-amine) Deriv Derivatization (TFAA Addition) Sample->Deriv Inject GC Injection (Split/Splitless) Deriv->Inject Column Capillary Column (DB-5MS) Inject->Column Detect MS Detection (EI Source) Column->Detect

Fig 2: End-to-end GC-MS analytical workflow for halogenated allylamines.

Conclusion

For the robust analysis of 2,3-dichloroprop-2-en-1-amine, relying on standard non-polar columns without sample modification will inevitably lead to poor data integrity due to silanol interactions. While offer a rapid, "direct-inject" solution with excellent peak symmetry, via trifluoroacetylation provides the highest theoretical plate counts, longest column lifetimes, and the most trustworthy quantitative results.

References

  • Lab Manager. "Troubleshooting Peak Tailing in Gas Chromatography Workflows." Lab Manager Magazine.[Link]

  • Agilent Technologies. "CAM GC Column: Base-deactivated polyethylene glycol for amines analysis." Agilent.[Link]

Safety & Regulatory Compliance

Safety

2,3-Dichloroprop-2-en-1-amine proper disposal procedures

Comprehensive Operational and Disposal Protocol for 2,3-Dichloroprop-2-en-1-amine As a Senior Application Scientist, I recognize that handling highly reactive intermediates requires more than just following a checklist;...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Protocol for 2,3-Dichloroprop-2-en-1-amine

As a Senior Application Scientist, I recognize that handling highly reactive intermediates requires more than just following a checklist; it requires a fundamental understanding of the molecule's behavior. 2,3-Dichloroprop-2-en-1-amine (CAS: 100704-14-1) is a potent, halogenated allylamine frequently utilized in pharmaceutical research and drug development[1]. While its allylamine backbone provides excellent synthetic utility for cross-coupling and substitution reactions, it also renders the molecule highly corrosive, toxic, and environmentally hazardous[1].

The following guide provides a self-validating, step-by-step operational and disposal protocol designed to ensure strict compliance with environmental regulations while safeguarding laboratory personnel.

Chemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the causality behind the chemical's hazards. The amine group makes the molecule basic and highly reactive toward electrophiles, which can lead to rapid, exothermic reactions if inadvertently mixed with acidic waste streams. Concurrently, the gem-dichloroalkene moiety classifies any resulting waste as strictly halogenated [2]. Halogenated wastes require specialized high-temperature incineration to manage the release of hydrogen chloride (HCl) and nitrogen oxide (NOx) gases, dictating strict segregation from general organic waste[3].

Table 1: Chemical Properties & Operational Implications

Property / HazardSpecification / GHS CodeOperational & Disposal Implication
Identifiers CAS: 100704-14-1Must be explicitly listed on all hazardous waste manifests and SDS documentation[1].
Flammability H227 (Combustible Liquid)Store away from oxidizers; ground all transfer vessels to prevent static discharge[1].
Acute Toxicity H302, H312, H332Mandates handling exclusively within a continuously exhausted chemical fume hood[1].
Corrosivity H314 (Skin Corr. 1B)Standard nitrile is insufficient. Requires butyl rubber or fluoroelastomer (Viton) gloves[1].
Halogen Content High (Dichloro- moiety)Must be strictly segregated into "Halogenated Organic Waste" to comply with EPA RCRA standards[2].

Operational Handling Protocol

Before generating waste, the operational workspace must be properly configured to mitigate exposure risks[4].

  • Engineering Controls: Conduct all transfers, reactions, and waste quenching within a certified chemical fume hood maintaining a minimum face velocity of 100 feet per minute (fpm)[4].

  • PPE Selection: Because halogenated amines rapidly permeate standard nitrile, personnel must don heavy-duty butyl rubber or fluoroelastomer gloves, a chemically resistant lab coat, and splash goggles[4].

  • Inert Atmosphere: When handling the neat liquid, purge the headspace of the source vessel with nitrogen or argon. This mitigates both oxidative degradation of the amine and flammability risks.

Waste Segregation and Disposal Methodology

The Causality of Segregation: Mixing halogenated amines with general non-halogenated organic waste (e.g., ethanol, acetone) is a critical operational failure. Doing so violates the EPA's Resource Conservation and Recovery Act (RCRA) "mixture rule" (40 CFR § 261.3), which legally classifies the entire resulting mixture as a listed hazardous waste[2]. This exponentially increases institutional disposal costs and environmental burden. Furthermore, EPA-permitted Treatment, Storage, and Disposal Facilities (TSDFs) must route halogenated waste to specific incinerators equipped with acid gas scrubbers[3].

Step-by-Step Disposal Workflow:

  • Quenching and Neutralization: If the 2,3-Dichloroprop-2-en-1-amine is part of an unreacted mixture, carefully quench any reactive intermediates. If neutralizing an acidic or basic stream containing this chemical, perform the addition dropwise over an ice bath to safely dissipate the heat of the exothermic acid-base reaction[4].

  • Strict Segregation: Direct the cooled, quenched waste exclusively into a designated "Halogenated Organic Waste" carboy[2].

  • Primary and Secondary Containment: Utilize high-density polyethylene (HDPE) or PTFE-lined waste containers, as standard plastics may degrade. Place the primary waste container inside a secondary containment bin capable of holding at least 110% of the primary container's volume[5].

  • Immediate Labeling: Affix a GHS-compliant hazardous waste label immediately upon the first drop of waste entering the container. Per OSHA's Hazard Communication Standard (29 CFR 1910.1200), the label must clearly state the hazards and contents: "Contains: 2,3-Dichloroprop-2-en-1-amine (Halogenated, Corrosive, Toxic)"[6].

  • Institutional Transfer: Once the container reaches 80% capacity, seal it tightly and initiate a transfer request to your Environmental Health and Safety (EHS) department for final shipment to an EPA-permitted TSDF[7].

Process Visualization

Below is the logical decision tree for routing 2,3-Dichloroprop-2-en-1-amine waste streams to ensure EPA and OSHA compliance.

G Start 2,3-Dichloroprop-2-en-1-amine Waste Stream Decision1 Is the waste mixed with aqueous acids? Start->Decision1 Aqueous Aqueous Halogenated Amine Waste Decision1->Aqueous Yes Organic Pure / Organic Solvent Mixture Decision1->Organic No Neutralize Neutralize carefully over ice (Exothermic Risk) Aqueous->Neutralize SegregateOrg Segregate as: Halogenated Organic Waste Organic->SegregateOrg SegregateAq Segregate as: Aqueous Corrosive Waste Neutralize->SegregateAq Label Label per OSHA HazCom & EPA RCRA Standards SegregateOrg->Label SegregateAq->Label Incineration EPA-Permitted TSDF (Incineration with Scrubber) Label->Incineration

Figure 1: Waste segregation and disposal decision tree for 2,3-Dichloroprop-2-en-1-amine.

Emergency Spill Response

In the event of an accidental release outside of primary containment, execute the following protocol:

  • Evacuate and Isolate: Immediately clear personnel from the immediate area. If the spill occurs outside a fume hood, evacuate the laboratory and alert EHS[4].

  • Absorption (No Combustibles): Do not use combustible materials like sawdust or paper towels, as the reactive amine can pose a fire hazard. Apply an inert, inorganic absorbent (e.g., vermiculite, dry sand, diatomaceous earth) or a commercially available spill kit specifically rated for corrosive/halogenated liquids[4].

  • Collection: Sweep the absorbed material using non-sparking tools to prevent ignition of combustible vapors. Place the saturated absorbent into a solid hazardous waste container with a secure lid[4].

  • Ventilation: Ensure the fume hood or room exhaust remains operating at maximum capacity to clear toxic vapors until the area is officially cleared by EHS personnel[4].

References

  • Chemical Substance Information: 2,3-dichloroprop-2-en-1-amine. NextSDS. Available at: [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes. American Chemistry Council. Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011). National Academies Press. Available at:[Link]

  • Hazard Communication Standard - Overview. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Hazardous Waste Management Regulations. U.S. Fish & Wildlife Service. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2,3-Dichloroprop-2-en-1-amine

As a Senior Application Scientist, I approach 2,3-Dichloroprop-2-en-1-amine (CAS: 100704-14-1) not merely as a reagent, but as a highly reactive bifunctional molecule. Its allylic amine structure, combined with vinylic c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach 2,3-Dichloroprop-2-en-1-amine (CAS: 100704-14-1) not merely as a reagent, but as a highly reactive bifunctional molecule. Its allylic amine structure, combined with vinylic chlorides, makes it a versatile building block in drug development. However, this exact molecular architecture dictates a stringent, zero-tolerance safety protocol. The free amine is highly basic and nucleophilic, capable of rapidly saponifying dermal lipids to cause irreversible tissue necrosis[1]. Concurrently, the vinylic chlorides enhance the molecule's lipophilicity, facilitating rapid dermal penetration and systemic toxicity[2].

Below is the comprehensive, causality-driven guide for the safe handling, transfer, and disposal of this compound.

Hazard Profile & Mechanistic Causality

To handle this chemical safely, operators must understand the "why" behind its danger. The table below summarizes the quantitative data and regulatory classifications that govern our operational parameters.

Property / HazardGHS ClassificationClinical / Operational Implication
CAS Number 100704-14-1Primary identifier for inventory and waste tracking[3].
Flammability Flam. Liq. 4 (H227)Combustible liquid; requires an inert atmosphere during transfer to prevent vapor ignition[2].
Acute Toxicity Acute Tox. 4 (H302, H312, H332)Harmful via oral, dermal, and inhalation routes; mandates closed-system handling[4].
Corrosivity Skin Corr. 1B (H314)Causes severe skin burns and eye damage; necessitates heavy-duty, multi-layered PPE[4].
Systemic Toxicity STOT SE 3 (H336)May cause central nervous system depression (drowsiness/dizziness); strictly requires local exhaust ventilation[4].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is fundamentally inadequate for handling a Skin Corr. 1B and Acute Tox. 4 compound. A defense-in-depth strategy must be implemented:

  • Hand Protection: Double-gloving is non-negotiable.

    • Inner Glove: 4-mil Nitrile (for tactile dexterity).

    • Outer Glove: 11-mil Butyl rubber or heavy-duty Neoprene.

    • Causality: Halogenated organics can rapidly permeate standard thin nitrile. The outer glove provides the primary chemical barrier against the vinylic chlorides, while the inner glove protects against micro-abrasions and pinhole leaks.

  • Eye & Face Protection: Tight-fitting chemical splash goggles (EN 166 / ANSI Z87.1) combined with an 8-inch minimum face shield[5].

    • Causality: Skin Corr. 1B substances cause irreversible corneal damage. A face shield alone acts only as a ballistic barrier and does not protect against chemical vapors or upward splashes.

  • Body Protection: A flame-resistant (FR) lab coat is required due to the Flam. Liq. 4 (H227) classification[2]. When transferring volumes >50 mL, a chemical-resistant polyethylene apron must be worn.

  • Respiratory & Engineering Controls: All operations must be confined to a fully exhausted chemical fume hood (face velocity 0.4–0.6 m/s)[5]. If engineering controls fail, a NIOSH-approved half-face respirator with organic vapor (OV) cartridges is mandatory.

Operational Workflow: Closed-System Transfer

G N1 Risk Assessment CAS: 100704-14-1 N2 Engineering Controls Fume Hood (0.4-0.6 m/s) N1->N2 Hazards Verified N3 PPE Donning Double Gloves & Face Shield N2->N3 Airflow Confirmed N4 Chemical Transfer Gas-Tight Syringe / Ar Purge N3->N4 Operator Secured N5 Reaction Quenching Dilute HCl at 0°C N4->N5 Transfer Complete N6 Waste Disposal Halogenated Organic/Aqueous N5->N6 Exotherm Controlled

Figure 1: Operational workflow for the safe handling of 2,3-Dichloroprop-2-en-1-amine.

Step-by-Step Methodology: Objective: To transfer the corrosive and combustible liquid without exposing the operator to vapors or dermal contact, ensuring a self-validating safety loop.

  • Pre-Operation Verification: Clear the fume hood of all non-essential clutter. Place a secondary containment spill tray under the reaction setup. Verify that a chemical spill kit (containing universal absorbent and a weak acid neutralizer like citric acid) is immediately accessible[1].

  • Atmosphere Exchange: Attach the receiving reaction flask to a Schlenk line. Perform three vacuum/argon cycles to ensure a strictly inert atmosphere. Causality: 2,3-Dichloroprop-2-en-1-amine is a combustible liquid; displacing oxygen mitigates the risk of vapor ignition from static discharge[2].

  • Syringe Preparation: Equip a gas-tight glass syringe with a long, deflected-point stainless steel needle. Causality: Plastic syringes and rubber plungers can swell and degrade upon prolonged contact with halogenated amines. Deflected points prevent coring of the reagent bottle's septum, maintaining the integrity of the seal.

  • Reagent Extraction: Pierce the septum of the reagent bottle. Inject a volume of Argon equal to the volume of liquid to be withdrawn. Slowly withdraw the required volume of 2,3-Dichloroprop-2-en-1-amine. Causality: Injecting inert gas prevents the formation of a vacuum inside the bottle, which could otherwise cause ambient air to rush in or cause the liquid to splash unpredictably.

  • Controlled Transfer: Transfer the needle to the receiving flask and dispense the liquid dropwise. If the reaction is exothermic, maintain the receiving flask in an ice bath (0°C).

  • In-Situ Decontamination: Immediately draw cold 1M HCl into the syringe to protonate and neutralize the residual amine, followed by three acetone rinses. Causality: Protonating the amine converts it into a water-soluble, non-volatile salt, instantly neutralizing its vapor hazard and corrosivity[1].

Spill Management & Disposal Plan

Emergency Spill Response

  • Evacuation & Isolation: Immediately evacuate the immediate area and lower the fume hood sash.

  • Neutralization: Cover the spill with a weak solid acid (e.g., sodium bisulfate or citric acid powder) to neutralize the corrosive amine hazard[1].

  • Absorption: Once neutralized, absorb the liquid with an inert material such as diatomaceous earth or dry sand[1]. Causality: Never use sawdust or combustible absorbents, as the H227 classification introduces a fire risk when mixed with organic materials[6].

Waste Disposal Plan Segregation is critical. Do not mix unquenched 2,3-Dichloroprop-2-en-1-amine with general acidic waste streams, as the neutralization of the free amine is highly exothermic.

  • Aqueous Waste: The quenched, protonated amine solution must be collected in a designated "Halogenated Aqueous Waste" carboy.

  • Organic Waste: Any organic extracts containing the free base must go into "Halogenated Organic Waste".

  • Solid Waste: Contaminated gloves, syringes, and absorbents must be sealed in a hazardous waste bag and explicitly labeled with CAS 100704-14-1 as a "Corrosive/Toxic Solid"[3].

Sources

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